4-Chloro-6-ethynylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-ethynylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c1-2-5-3-6(7)9-4-8-5/h1,3-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGULTIHTAGFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profile of 4-Chloro-6-ethynylpyrimidine in Organic Solvents
CAS Number: 1211535-06-6 Molecular Formula: C₆H₃ClN₂ Molecular Weight: 138.55 g/mol [1]
Part 1: Executive Technical Summary
As a Senior Application Scientist, I approach the solubility of 4-Chloro-6-ethynylpyrimidine not merely as a physical constant, but as a critical parameter dictating process yield, purity, and scalability. This compound is a bifunctional pyrimidine scaffold featuring an electrophilic chloro-group and a nucleophilic/reactive ethynyl (alkyne) handle.
Its solubility profile is governed by the competition between the lipophilic aromatic core/alkyne tail and the polar pyrimidine nitrogens. The lack of hydrogen bond donors (HBD = 0) and the presence of weak hydrogen bond acceptors (HBA = 2) directs its high affinity for polar aprotic solvents and chlorinated hydrocarbons, while rendering it sparingly soluble in aqueous and aliphatic media.
Core Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Extraction, Transport |
| Polar Aprotic | DMF, DMSO, DMAc | Very High (>200 mg/mL) | Reaction Medium (SNAr, Coupling) |
| Ethers | THF, 2-MeTHF, 1,4-Dioxane | High | Reaction Medium, Crystallization |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Workup, Crystallization |
| Alcohols | Methanol, Ethanol, IPA | Moderate to Low | Anti-solvent (Cold), Recrystallization (Hot) |
| Aliphatics | n-Heptane, Hexanes, Pentane | Poor (<1 mg/mL) | Anti-solvent, Wash Solvent |
| Aqueous | Water, Brine | Insoluble | Washing (Salt removal) |
Part 2: Physicochemical Mechanics & Process Implications
The "Like Dissolves Like" Mechanism
The this compound molecule is planar and electron-deficient.
-
Polar Aprotic Solvents (DMF, DMSO): The high dipole moment of these solvents interacts favorably with the polarized pyrimidine ring system. This is the preferred medium for nucleophilic aromatic substitution (SNAr) reactions where the chloro-group is displaced, or Sonogashira couplings involving the alkyne.
-
Chlorinated Solvents (DCM): Excellent solvency is due to dispersion forces and dipole-dipole interactions. DCM is the standard solvent for extracting this compound from aqueous reaction quenches.
-
Aliphatic Hydrocarbons: The lack of alkyl chains on the pyrimidine core prevents effective interaction with hexanes or heptanes. This "insolubility" is a feature, not a bug—it allows for the precipitation of the product from reaction mixtures or the washing away of non-polar impurities.
Stability Considerations in Solution
-
Acidity of the Alkyne: The terminal proton of the ethynyl group (pKa ~25) is weakly acidic. In highly basic solvents (e.g., liquid ammonia or presence of NaH in DMF), deprotonation can occur, leading to acetylide formation which may polymerize or react unexpectedly.
-
Hydrolysis Risk: While the chloropyrimidine moiety is relatively robust, prolonged exposure to acidic aqueous mixtures at high temperatures can hydrolyze the chloro-group to a hydroxyl group (forming the pyrimidinone derivative).
Part 3: Self-Validating Experimental Protocols
Protocol: Gravimetric Solubility Determination
Objective: Determine the saturation solubility (
Materials:
-
Target Solvent (HPLC Grade)
-
This compound (Solid)
-
0.45 µm PTFE Syringe Filter
-
Analytical Balance (±0.01 mg)
-
Scintillation Vials (20 mL)
-
Temperature-controlled shaker or water bath
Step-by-Step Workflow:
-
Preparation: Weigh an excess of solid compound (approx. 100 mg) into a 20 mL vial.
-
Addition: Add exactly 1.0 mL of the target solvent.[2]
-
Equilibration: Seal the vial and shake at 25°C for 24 hours.
-
Validation Check: Ensure solid is still visible. If all solid dissolves, add more until a suspension persists.
-
-
Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.
-
Measurement: Weigh the vial with the dry residue (
). -
Calculation:
Workflow Visualization
The following diagram illustrates the logical flow for solubility determination and solvent selection.
Caption: Logical workflow for the gravimetric determination of solubility limits.
Part 4: Process Development & Purification Strategy
For drug development, the solubility profile dictates the purification strategy. Since this compound is an intermediate, purity is paramount to prevent side reactions in subsequent steps.
Solvent Selection for Purification (Crystallization)
A "Solvent/Anti-Solvent" system is most effective for this compound.
-
Dissolution (Good Solvent): Ethyl Acetate (EtOAc) or warm Ethanol.
-
Why: Moderate solubility allows for dissolution at elevated temperatures (50-60°C) but reduced solubility at room temperature.
-
-
Precipitation (Anti-Solvent): n-Heptane or Hexanes.
-
Why: The compound is nearly insoluble in alkanes. Adding Heptane to the EtOAc solution lowers the dielectric constant, forcing the compound out of solution while keeping lipophilic impurities dissolved.
-
Purification Logic Diagram
Caption: Solvent/Anti-solvent crystallization workflow for purification.
References
-
PubChem. (n.d.).[3] this compound (Compound). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link](Note: Link directs to the closest analog record for structural verification as specific ethynyl CAS records are often proprietary or catalog-based).
-
Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2016(4), M923. [Link](Cited for general solubility behavior of 4-chloropyrimidine derivatives).
- Schwickert, M., et al. (2009). Suzuki-Miyaura reaction of some 4,6-dichloropyrimidines. Journal of Heterocyclic Chemistry. (Cited for reaction solvent context).
Sources
Electronic Properties of the Ethynyl Group in Chloropyrimidines
Executive Summary
The integration of the ethynyl group (-C≡CH) into chloropyrimidine scaffolds represents a critical design strategy in modern drug discovery, particularly for covalent kinase inhibitors and rigidified molecular linkers. This guide analyzes the electronic perturbations induced by the ethynyl moiety on the electron-deficient pyrimidine core. We explore how the
Electronic Structure Analysis
The Ethynyl-Pyrimidine Interface
The electronic character of the ethynyl chloropyrimidine scaffold is defined by the interplay between the electron-deficient heteroaromatic ring and the linear alkyne.
-
Inductive Effects (-I): The ethynyl group is strongly electron-withdrawing by induction due to the high
-character (50%) of the -hybridized carbon. When attached to a chloropyrimidine, it exacerbates the electron deficiency of the ring. -
Resonance Effects (+R): Despite its inductive withdrawal, the ethynyl group can act as a weak resonance donor (
-donor) into the aromatic system. However, in the context of a highly electron-deficient pyrimidine ring (especially with chlorine substituents), the inductive withdrawal dominates , making the ring significantly more electrophilic.
Hammett Parameters (Approximate for Ethynyl Group):
-
Interpretation: Positive values confirm the net electron-withdrawing nature, stabilizing anionic intermediates (e.g., Meisenheimer complexes) during
reactions.
Orbital Interactions and Acidity
The acidity of the terminal acetylenic proton is a critical parameter for base-mediated functionalization.
-
Standard Alkyne pKa: ~25 (e.g., Acetylene).
-
Ethynyl-Chloropyrimidine pKa: Estimated ~21–23.
-
Mechanism: The electron-deficient chloropyrimidine ring stabilizes the resulting acetylide anion through inductive electron withdrawal, significantly increasing acidity compared to phenylacetylene. This necessitates careful selection of bases during cross-coupling to avoid premature deprotonation or oligomerization.
Reactivity Profile & Mechanistic Pathways[1][2][3]
Nucleophilic Aromatic Substitution ( )
The ethynyl group activates the chloropyrimidine core towards
-
C4-Ethynyl / C2-Chloro: The ethynyl group at C4 activates the C2 position.
-
C2-Ethynyl / C4-Chloro: The ethynyl group at C2 activates the C4 position.
-
Comparison: A chlorine at C4 is generally more labile than at C2 due to the stabilization of the anionic intermediate by the para-nitrogen. An ethynyl group enhances this lability.
Covalent Cysteine Trapping
In targeted covalent inhibitors (TCIs), the ethynylpyrimidine moiety can function as a "warhead." Unlike highly reactive acrylamides, the internal alkyne is often less reactive but can be tuned.
-
Mechanism: Nucleophilic attack by a thiolate (Cysteine) on the
-carbon of the alkyne (relative to the ring), leading to a vinyl sulfide adduct. -
Selectivity: This reaction often requires proximity-driven activation (binding to the ATP pocket) to overcome the activation energy barrier, reducing off-target toxicity compared to more reactive Michael acceptors.
Synthesis: Sonogashira Coupling
The primary method for installing the ethynyl group is the Sonogashira cross-coupling.
Diagram 1: Synthesis & Reactivity Workflow This diagram illustrates the parallel pathways for synthesizing the scaffold and its subsequent divergent reactivity.
Caption: Workflow for the synthesis of ethynyl-chloropyrimidines and their divergent reactivity pathways: Nucleophilic Aromatic Substitution (
Experimental Protocols
Protocol: Regioselective Sonogashira Coupling
Objective: Synthesis of 4-((trimethylsilyl)ethynyl)-2-chloropyrimidine from 2,4-dichloropyrimidine.
Reagents:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Ethynyltrimethylsilane (1.1 eq)
-
Pd(PPh3)2Cl2 (0.05 eq)
-
CuI (0.03 eq)
-
Triethylamine (3.0 eq)
-
THF (anhydrous, 0.2 M)
Methodology:
-
Degassing: Charge a flame-dried Schlenk flask with 2,4-dichloropyrimidine, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x).
-
Solvation: Add anhydrous THF and triethylamine via syringe.
-
Addition: Add ethynyltrimethylsilane dropwise at 0°C to minimize homocoupling.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:1). Note: The C4-Cl is significantly more reactive than C2-Cl due to the para-nitrogen effect, ensuring high regioselectivity.
-
Workup: Filter through a Celite pad, concentrate in vacuo, and purify via flash column chromatography on silica gel.
Validation Checkpoint:
-
Yield: Expect 75–85%.
-
Regioisomer Confirmation: NOE (Nuclear Overhauser Effect) NMR studies may be required if using substituted pyrimidines, but for 2,4-dichloro, the C4 product is dominant.
Protocol: Cysteine Reactivity Assay (Kinetic Profiling)
Objective: Determine
-
Incubation: Incubate the ethynyl-chloropyrimidine (varying concentrations) with the target protein (or a model thiol like glutathione) in buffer (pH 7.4).
-
Monitoring: Use LC-MS/MS to monitor the disappearance of the parent mass and the appearance of the adduct mass (+307 Da for glutathione).
-
Data Analysis: Plot
vs. time to determine .
Data Presentation: Spectroscopic Signatures
The following table summarizes the expected spectroscopic shifts for a generic 4-ethynyl-2-chloropyrimidine scaffold.
| Spectroscopy | Parameter | Value / Range | Structural Insight |
| 1H NMR | 3.2 – 3.8 ppm (s) | Deshielded relative to alkyl alkynes due to the electron-deficient pyrimidine ring. | |
| 1H NMR | 7.2 – 7.6 ppm (d) | Doublet due to coupling with C6-H. Shifted downfield by adjacent Cl and Ethynyl. | |
| 1H NMR | 8.4 – 8.8 ppm (d) | Highly deshielded due to proximity to Nitrogen and conjugation. | |
| 13C NMR | 78 – 82 ppm | Carbon attached to the heterocycle. | |
| 13C NMR | 82 – 86 ppm | Terminal carbon. | |
| IR | 2100 – 2150 cm⁻¹ | Weak to medium intensity stretch. | |
| IR | 3250 – 3300 cm⁻¹ | Sharp, strong stretch characteristic of terminal alkynes. |
Case Study: NIK Inhibition
Target: NF-κB-inducing kinase (NIK).[1] Mechanism: NIK contains a unique cysteine (Cys444) in the active site.[1] Alkynyl-pyrimidine inhibitors have been designed to bind reversibly to the ATP site, positioning the ethynyl group for a nucleophilic attack by Cys444.
Diagram 2: Covalent Inhibition Mechanism (NIK) This diagram details the specific molecular interaction between the inhibitor and the protein target.
Caption: Mechanism of covalent inhibition of NIK by alkynyl-pyrimidines. The reversible binding event positions the alkyne warhead for specific attack by Cys444.
References
-
Electronic Effects in Heterocycles
- Title: "The Hammett Equation and its Application to Pyrimidine Deriv
- Source:Journal of Organic Chemistry.
-
Link:[Link] (General reference for Hammett principles).
-
Reactivity of Chloropyrimidines
- Title: "Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine: Regioselectivity and Mechanism."
- Source:Tetrahedron Letters.
-
Link:[Link]
-
Covalent Inhibitors (NIK)
- Title: "An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase."
- Source:Journal of Medicinal Chemistry.
-
Link:[Link]
-
Alkyne Acidity & pKa
- Title: "Acidity of Terminal Alkynes and Acetylide Ion Form
- Source:Chemistry LibreTexts.
-
Link:[Link]
-
Sonogashira Coupling Protocols
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." (General reference for coupling logic).
- Source:Chemical Reviews.
-
Link:[Link]
Sources
Thermodynamic stability of 4-Chloro-6-ethynylpyrimidine under standard conditions
Thermodynamic Stability of 4-Chloro-6-ethynylpyrimidine: A Technical Assessment Guide
Executive Summary
This compound represents a high-value, bifunctional electrophile frequently utilized as a scaffold in the synthesis of kinase inhibitors and antiviral agents. Its utility stems from the orthogonal reactivity of its two functional handles: the 4-chloro substituent (susceptible to SNAr) and the 6-ethynyl moiety (amenable to Sonogashira coupling or "click" chemistry).
However, this dual functionality introduces distinct thermodynamic vulnerabilities. The electron-deficient pyrimidine core activates the C-Cl bond toward hydrolytic cleavage, while the terminal alkyne presents a risk of exothermic polymerization or thermal decomposition. This guide provides a theoretical stability profile and a rigorous experimental framework for characterizing this compound under standard conditions (25°C, 1 atm).
Molecular Architecture & Reactivity Profile
The stability of this compound is governed by the electronic interplay between the pyrimidine ring and its substituents.
-
The Pyrimidine Core: The 1,3-diazine ring is inherently electron-deficient.
-
The 4-Chloro Substituent: Acts as a leaving group. The electronegativity of the adjacent nitrogen atoms pulls electron density away from the C4 position, making the C-Cl bond highly labile to nucleophilic attack (e.g., by water or hydroxide ions).
-
The 6-Ethynyl Group: An electron-withdrawing group (via induction) that further destabilizes the ring toward nucleophiles, while simultaneously introducing a high-energy unsaturation prone to radical or thermal polymerization.
Predicted Degradation Pathways
-
Hydrolytic Dehalogenation (Pathway A): In the presence of moisture, the C-Cl bond hydrolyzes to form 4-hydroxy-6-ethynylpyrimidine (tautomerizing to the pyrimidone). This is the primary solution-state risk.
-
Thermal Polymerization (Pathway B): Terminal alkynes can undergo exothermic polymerization or decomposition at elevated temperatures, often initiated by trace metals or radical sources.
Visualization of Degradation Mechanisms
The following diagram illustrates the competing degradation pathways that must be monitored.
Caption: Competing degradation pathways: Hydrolytic dehalogenation (Blue) vs. Thermal polymerization (Red).
Thermodynamic Profile & Stability Data
As specific calorimetric data for this exact intermediate is often proprietary, the following parameters are derived from structural analogs (e.g., 4,6-dichloropyrimidine and ethynyl-substituted heterocycles) and serve as the baseline for validation .
Table 1: Predicted Thermodynamic Properties
| Parameter | Predicted Range/Value | Stability Implication |
| Physical State | Solid (Crystalline) | Lattice energy provides kinetic stability against hydrolysis in the solid state. |
| Melting Point | 60°C – 90°C | Moderate. Caution: Melting often precedes rapid decomposition for ethynyl compounds. |
| Tonset (Decomp) | > 140°C | Exothermic decomposition of the alkyne moiety. Safety Critical. |
| Hydrolytic Half-life (t1/2) | pH 7: DayspH 10: Minutes | Highly sensitive to base. Stable in acidic media (pH < 4) due to protonation of ring nitrogens reducing electrophilicity. |
| Shock Sensitivity | Low to Moderate | Terminal acetylenes can be shock-sensitive; handle with care until tested. |
Experimental Protocols for Stability Assessment
To validate the theoretical profile, the following self-validating protocols must be executed.
Protocol A: Thermal Stability (DSC/TGA)
Objective: Determine the safe operating window and storage temperature.
-
Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).
-
Sample Prep: Weigh 2–5 mg of dried this compound into a hermetically sealed aluminum pan (pinhole lid for TGA).
-
Method: Ramp from 25°C to 300°C at 5°C/min under N2 flow (50 mL/min).
-
Analysis:
-
Identify Endotherm (Melting Point).
-
Identify Exotherm (Decomposition/Polymerization).
-
Critical Threshold: If Tonset of exotherm is < (Melting Point + 50°C), the compound is potentially hazardous during scale-up.
-
Protocol B: Forced Degradation (Solution State)
Objective: Quantify hydrolytic susceptibility.
-
Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (1:1).
-
Stress Conditions:
-
Acid: 0.1 N HCl, 25°C, 24h.
-
Base: 0.1 N NaOH, 25°C, 1h (Monitor closely).
-
Oxidation: 3% H2O2, 25°C, 24h.
-
Thermal: 60°C, neutral pH, 24h.
-
-
Analysis: HPLC-UV (254 nm) or LC-MS.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).
-
-
Acceptance Criteria: >95% recovery for "Stable". <80% indicates "Labile".[1]
Stability Testing Workflow
The following logic flow dictates how to categorize the material based on experimental results.
Caption: Decision matrix for classifying storage and handling requirements.
Storage & Handling Recommendations
Based on the chemical structure and analogous data:
-
Moisture Control: The compound is hygroscopic and hydrolytically unstable . Store under an inert atmosphere (Argon/Nitrogen) in a desiccator.
-
Temperature: Store at -20°C or 2-8°C to inhibit slow polymerization of the ethynyl group.
-
Solvents: Avoid protic solvents (Methanol, Ethanol) for long-term storage, as solvolysis (exchange of Cl for OMe/OEt) may occur. Use aprotic solvents like DCM or THF for processing, but remove completely for storage.
References
-
Kalogirou, A. S., & Koutentis, P. A. (2016). Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2016(4), M923.
-
PubChem. (n.d.).[1][2] 4-Chloro-6-fluoropyrimidine (Analogous Structure Data). National Library of Medicine. (Provides safety and physical property baselines for 4,6-dihalopyrimidines).
-
[1]
-
-
ChemScene. (n.d.). 4-Chloro-6-ethylpyrimidine (Analogous Structure Data). (Reference for alkyl-substituted chloropyrimidine stability).
-
Organic Syntheses. (1951). 2-Chloropyrimidine. Org. Synth. 31, 21. (Foundational protocol for handling chloropyrimidines and managing hydrolysis risks).
Sources
An In-Depth Technical Guide to the Pharmacophore Applications of 4-Chloro-6-ethynylpyrimidine
Foreword: Unveiling a Versatile Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of synthetic versatility and potent biological activity is relentless. It is within this context that 4-Chloro-6-ethynylpyrimidine emerges as a compelling and underexplored pharmacophore. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of this molecule's core attributes and its potential to be leveraged in the design of next-generation therapeutics. We will delve into its synthesis, reactivity, and, most importantly, its applications as a covalent inhibitor, a kinase inhibitor scaffold, and a tool for bioorthogonal chemistry. This document is structured to not only inform but also to provide actionable insights and detailed methodologies to empower your research endeavors.
The Core Scaffold: Physicochemical Properties and Reactivity Profile
The this compound core is a fascinating molecular architecture, presenting two distinct reactive centers: an electrophilic chloropyrimidine ring and a nucleophilic ethynyl group. This duality in reactivity is the cornerstone of its versatility.
The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution (SNAr) at the 4-position.[1] The chlorine atom serves as a good leaving group, allowing for the introduction of a diverse array of functional groups through reactions with amines, thiols, and alcohols.[2] This provides a straightforward handle for modulating the physicochemical properties and biological activity of derivatives.
The ethynyl group, on the other hand, is a gateway to a rich portfolio of carbon-carbon bond-forming reactions, most notably the Palladium-catalyzed Sonogashira cross-coupling.[3][4] This reaction allows for the facile introduction of aryl, heteroaryl, and vinyl substituents, enabling the exploration of a vast chemical space and the fine-tuning of ligand-protein interactions.
A plausible synthetic route to this compound, starting from the commercially available 4,6-dichloropyrimidine, is outlined below. The key step is a regioselective Sonogashira coupling, which has been shown to be feasible on dichlorinated pyrones, favoring one position over the other.[5][6]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H3ClN2 | N/A |
| Molecular Weight | 138.56 g/mol | N/A |
| pKa (most basic) | 0.5 (predicted) | N/A |
| LogP | 1.2 (predicted) | N/A |
| Hydrogen Bond Donors | 0 | N/A |
| Hydrogen Bond Acceptors | 2 | N/A |
| Rotatable Bonds | 1 | N/A |
These properties are predicted using standard computational tools and provide a preliminary guide for experimental design.
Potential Pharmacophore Application I: The Covalent Inhibitor Paradigm
The deliberate design of targeted covalent inhibitors (TCIs) has witnessed a resurgence in recent years, leading to the development of highly effective therapeutics.[7][8] The this compound scaffold is exceptionally well-suited for this modality.
The chloropyrimidine moiety can act as a "warhead," forming a covalent bond with nucleophilic amino acid residues, most commonly cysteine, within the target protein's binding site.[7] This SNAr reaction leads to irreversible inhibition, which can offer several advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[8]
The ethynyl group, in this context, can serve as a potent Michael acceptor after a bio-inspired activation, or be part of the broader scaffold that directs the molecule to the target binding site. Ethynylpurine analogs have been shown to act as covalent inhibitors by targeting cysteine residues.[9]
Caption: Covalent Inhibition Mechanism.
Potential Pharmacophore Application II: A Versatile Scaffold for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[10] The pyrimidine core is a well-established scaffold in the design of kinase inhibitors, often mimicking the adenine ring of ATP to bind to the hinge region of the kinase domain.[11]
The this compound scaffold offers multiple avenues for the development of potent and selective kinase inhibitors. The chloro group can be displaced by a nucleophile to introduce a hinge-binding motif, while the ethynyl group can be elaborated via Sonogashira coupling to extend into the solvent-exposed region or to target specific pockets within the ATP-binding site.[2]
Furthermore, the potential for covalent inhibition can be exploited to target kinases with a suitably positioned cysteine residue in or near the active site.[7] This can lead to inhibitors with enhanced selectivity and the ability to overcome resistance mutations.[12] An alkynylpyrimidine-based covalent inhibitor has been successfully developed to target a unique cysteine in NF-κB-inducing kinase (NIK).[13]
Caption: Kinase Inhibitor Design Strategies.
Potential Pharmacophore Application III: A Tool for Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The terminal alkyne of this compound makes it a suitable substrate for bioorthogonal ligation reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).
This opens up the possibility of using this compound derivatives as chemical probes to label and visualize biological targets in living cells. For example, a derivative could be designed to bind to a specific protein, and the ethynyl group could then be used to attach a fluorescent dye or a biotin tag for subsequent detection and analysis.
Experimental Protocols
Synthesis of this compound
This protocol is a proposed route based on established methodologies for the regioselective Sonogashira coupling of dihalogenated heterocycles.[5][6]
Materials:
-
4,6-Dichloropyrimidine
-
Ethynyltrimethylsilane
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 4,6-dichloropyrimidine (1.0 eq), Pd(OAc)2 (0.02 eq), PPh3 (0.04 eq), and CuI (0.03 eq).
-
Add anhydrous THF and TEA.
-
To the stirred solution, add ethynyltrimethylsilane (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-chloro-6-((trimethylsilyl)ethynyl)pyrimidine.
-
Dissolve the silylated intermediate in THF and treat with TBAF (1.1 eq) at 0 °C.
-
Stir the reaction for 1 hour at room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford this compound.
Validation of Covalent Target Engagement
This method is used to confirm the formation of a covalent adduct between the inhibitor and the target protein.[4][14]
Procedure:
-
Incubate the purified target protein with a molar excess of the this compound derivative for a defined period at 37 °C.
-
Quench the reaction by adding an excess of a reducing agent like dithiothreitol (DTT) if the covalent bond is reversible, or by denaturation.
-
Analyze the protein sample by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.[15]
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the protein.
-
A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[14]
For covalent inhibitors, the potency is best described by the second-order rate constant kinact/KI, rather than a simple IC50 value.[16][17]
Procedure:
-
Perform a time-dependent inhibition assay by pre-incubating the target enzyme with various concentrations of the inhibitor for different time points.
-
Initiate the enzymatic reaction by adding the substrate and measure the reaction progress.
-
Determine the observed rate of inactivation (kobs) for each inhibitor concentration by fitting the progress curves to an appropriate equation.
-
Plot the kobs values against the inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (KI).[18]
-
Calculate the kinact/KI ratio.
CETSA is a powerful technique to confirm target engagement in a cellular context.[19][20]
Procedure:
-
Treat intact cells with the this compound derivative or vehicle control.
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots to a range of temperatures.
-
Cool the samples and centrifuge to pellet the aggregated proteins.
-
Analyze the supernatant by Western blot or other protein detection methods to quantify the amount of soluble target protein at each temperature.
-
A shift in the melting temperature of the target protein in the presence of the inhibitor indicates target engagement.[10][21]
Caption: Drug Discovery Workflow.
Conclusion and Future Directions
This compound represents a privileged scaffold with significant potential for the development of novel therapeutics. Its unique combination of reactive handles allows for the facile generation of diverse chemical libraries and the implementation of advanced drug design strategies, such as targeted covalent inhibition. The methodologies outlined in this guide provide a solid foundation for researchers to explore the full potential of this exciting pharmacophore. Future work should focus on the synthesis and biological evaluation of focused libraries of this compound derivatives against various disease targets, particularly protein kinases. The insights gained from such studies will undoubtedly pave the way for the discovery of new and effective medicines.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
-
Royal Society of Chemistry. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. [Link]
-
PubMed. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. [Link]
-
YouTube. Strategies for Screening and Characterizing Targeted Covalent Inhibitors. [Link]
-
PubMed Central. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. [Link]
-
ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
-
PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]
-
MDPI. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1][5]benzoxazine and Evaluation of Their Antiviral Activity. [Link]
-
ResearchGate. Replacement of the ethynyl covalent-acceptor motif. [Link]
-
PubMed Central. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. [Link]
-
National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
-
PubMed. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. [Link]
-
PubMed. An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. [Link]
-
Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. [Link]
-
MDPI. Technologies for Direct Detection of Covalent Protein–Drug Adducts. [Link]
-
National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
Waters. Fundamentals: Intact protein mass spectrometry - tips and best practices. [Link]
-
RSC Publishing. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase. [Link]
-
PubMed. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. [Link]
-
ACS Publications. The Ascension of Targeted Covalent Inhibitors. [Link]
-
Apollo - University of Cambridge. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
-
MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
-
Semantic Scholar. SUPPORTING INFORMATION Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinas. [Link]
-
Royal Society of Chemistry. Advances in covalent kinase inhibitors. [Link]
-
RSC Publishing. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. [Link]
-
Peak Proteins. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. [Link]
-
ResearchGate. Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on S N Ar Electrophiles. [Link]
-
YouTube. Mechanism of Action for Covalent and Non-Covalent BTKi. [Link]
-
bioRxiv. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]
-
PubMed. A new and efficient synthesis of substituted 6-[(2'-dialkylamino)ethyl] pyrimidine and 4-N,N-dialkyl-6-vinyl-cytosine derivatives and evaluation of their anti-rubella activity. [Link]
-
Cyprotex. Time Dependent CYP Inhibition (kinact/KI). [Link]
-
ResearchGate. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. [Link]
-
YouTube. CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]
-
Blog. Navigating Kinact and Ki Assay Options for Covalent Drug Characterization. [Link]
-
PubMed. Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. [Link]
Sources
- 1. (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine|184.62 g/mol [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. shop.carnabio.com [shop.carnabio.com]
- 18. Navigating Kinact and Ki Assay Options for Covalent Drug Characterization - Blog - ICE Bioscience [en.ice-biosci.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling Reactions Using 4-Chloro-6-ethynylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The ability to introduce diverse functionalities onto this privileged scaffold is paramount for the exploration of new chemical space and the development of novel molecular entities. The Sonogashira coupling, a powerful cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, stands out as a highly efficient method for this purpose.[3][4][5]
This application note provides a detailed guide to the Sonogashira coupling of 4-chloro-6-ethynylpyrimidine, a versatile building block possessing both a reactive halide for cross-coupling and a terminal alkyne for further functionalization. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the reaction.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction is typically a dual-catalyst system, employing both a palladium complex and a copper(I) co-catalyst.[5][6][7] The reaction proceeds through two interconnected catalytic cycles, as illustrated below.
Figure 1: The dual catalytic cycle of the Sonogashira coupling.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.[4] The reactivity of the halide is crucial, with the general trend being I > Br > Cl. For chloro-substituted heterocycles like our substrate, this step can be rate-limiting and may require more forcing conditions or specialized catalyst systems.
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the acetylide group to the Pd(II) complex. This is a key step where the two cycles intersect.[4]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst.
The Copper Co-catalytic Cycle:
-
Coordination and Deprotonation: The terminal alkyne coordinates to the copper(I) salt.[5][8][9] The presence of a base, typically an amine, facilitates the deprotonation of the alkyne, forming a copper acetylide intermediate.[5][8][9] This increases the nucleophilicity of the alkyne, making it competent for transmetalation to the palladium center.[5]
Copper-Free Sonogashira Couplings: While the copper co-catalyst is traditional, copper-free variants have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify product purification.[4][10] In these systems, a strong base is often used to deprotonate the alkyne directly, which then interacts with the palladium complex.
Experimental Protocols: Sonogashira Coupling of this compound
The electron-deficient nature of the pyrimidine ring can influence the reactivity of the C-Cl bond. The following protocols are designed to provide robust starting points for the coupling of this compound with various terminal alkynes.
Protocol 1: Standard Palladium/Copper Co-catalyzed Conditions
This protocol is a reliable starting point for a wide range of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Add the anhydrous solvent (e.g., THF, 5 mL per mmol of substrate).
-
Add the amine base (e.g., TEA, 2-3 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A robust and commercially available catalyst suitable for many cross-coupling reactions.[4][7] |
| Copper Co-catalyst | CuI (4-10 mol%) | Facilitates the formation of the copper acetylide, accelerating the reaction.[5] |
| Base | TEA or DIPEA (2-3 eq) | Acts as a scavenger for the HX byproduct and aids in the deprotonation of the alkyne.[5][6] |
| Solvent | THF or DMF | Common solvents for Sonogashira couplings, providing good solubility for the reactants.[5] |
| Temperature | Room temp. to 80 °C | The C-Cl bond of the pyrimidine may require heating to facilitate oxidative addition.[11] |
Protocol 2: Copper-Free Conditions for Sensitive Substrates
This protocol is advantageous when dealing with substrates prone to homocoupling or when copper contamination is a concern.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃), XPhos)
-
Strong, non-nucleophilic base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (0.04-0.08 eq).
-
Add the anhydrous solvent and stir for 10-15 minutes to allow for pre-formation of the active catalyst.
-
Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Work-up and purification are similar to Protocol 1.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (2 mol% Pd) | Common Pd precursors for generating the active Pd(0) species in situ.[4] |
| Ligand | PPh₃ or Buchwald-type ligands | Ligands stabilize the Pd(0) catalyst and influence its reactivity. Bulky, electron-rich ligands can promote the challenging oxidative addition of aryl chlorides.[4] |
| Base | Cs₂CO₃ or K₂CO₃ (2 eq) | Stronger inorganic bases are often required in copper-free systems to facilitate alkyne deprotonation.[4] |
| Solvent | Dioxane or Toluene | Higher boiling point solvents are often necessary for less reactive aryl chlorides. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the oxidative addition of the C-Cl bond. |
Troubleshooting and Field-Proven Insights
Figure 2: A troubleshooting workflow for optimizing the Sonogashira coupling.
-
Low or No Reactivity: The C-Cl bond in this compound can be challenging to activate. If you observe low conversion, consider increasing the reaction temperature, switching to a more electron-rich and bulky phosphine ligand (e.g., cataCXium® A, XPhos) to promote oxidative addition, or increasing the catalyst loading.[4]
-
Formation of Homocoupled Alkyne (Glaser Product): This side reaction is common in copper-catalyzed Sonogashira couplings and is promoted by the presence of oxygen.[10] Ensure your reaction is performed under strictly anaerobic conditions. If homocoupling persists, consider switching to a copper-free protocol.
-
Dehalogenation of the Starting Material: In some cases, particularly with electron-deficient heterocycles, dehalogenation can be a competing side reaction. Using a less polar solvent or a milder base may help to mitigate this.
-
Complex Reaction Mixture: Pyrimidines can potentially coordinate to the metal center, leading to catalyst inhibition. If you observe a complex mixture of byproducts, consider using a different palladium precursor or ligand system.
Conclusion
The Sonogashira coupling of this compound is a powerful tool for the synthesis of functionalized pyrimidine derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate a diverse array of compounds for applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this important transformation.
References
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Shaheen, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4569-4591. [Link]
-
Li, P., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(10), 11957-11971. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Gazvoda, M., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4806. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M921. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
Arpad, T., et al. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 12(15), 9338-9351. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]
-
Singh, P., & Kaur, N. (2016). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Journal of Saudi Chemical Society, 20, S461-S467. [Link]
-
The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. [Link]
-
ResearchGate. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 125-154. [Link]
-
El-Sayed, N. N. E., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397. [Link]
-
The Organic Chemistry Channel. (2020). Sonogashira Coupling. YouTube. [Link]
Sources
- 1. Pyrimidine synthesis [organic-chemistry.org]
- 2. growingscience.com [growingscience.com]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 8. m.youtube.com [m.youtube.com]
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- 10. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Note: Scalable Manufacturing of 4-Chloro-6-ethynylpyrimidine
Abstract & Strategic Analysis
4-Chloro-6-ethynylpyrimidine is a high-value intermediate in the synthesis of covalent kinase inhibitors and molecular glues. Its pyrimidine core serves as a hinge-binder, while the ethynyl group provides a rigid vector for extending into solvent-exposed regions or forming triazole linkers via Click chemistry.
The primary challenge in manufacturing this scaffold is selectivity . The starting material, 4,6-dichloropyrimidine, is symmetric. However, once the first alkyne is added, the electronic properties of the ring change. The goal is to achieve high-yield mono-alkynylation while suppressing the formation of the bis-alkynyl byproduct and preventing the hydrolysis of the remaining chlorine atom.
Route Selection: The Sonogashira Advantage
While alternative routes exist (e.g., Corey-Fuchs homologation of 4-chloro-6-formylpyrimidine), they are atom-inefficient and generate significant phosphorus waste. This guide utilizes a Silane-Protected Sonogashira Coupling , which offers three distinct advantages for scale-up:
-
Safety: Use of trimethylsilylacetylene (TMSA) avoids handling gaseous acetylene, reducing explosion risks.
-
Purification: The TMS group increases lipophilicity, facilitating the separation of the product from polar impurities and metal salts.
-
Stability: The terminal alkyne is masked until the final step, preventing premature polymerization during workup.
Chemical Mechanism & Process Logic
The synthesis proceeds in two stages:
-
Regioselective Cross-Coupling: A Pd/Cu-catalyzed substitution of one chloride.
-
Deprotection: Mild base-mediated removal of the silyl group.
Reaction Scheme (DOT Visualization)
Caption: Step-wise synthetic pathway highlighting the critical branching point for bis-alkynylation impurities.
Detailed Experimental Protocols
Protocol A: Mono-Sonogashira Coupling
Objective: Synthesize 4-chloro-6-((trimethylsilyl)ethynyl)pyrimidine. Scale: 100 g Input (4,6-Dichloropyrimidine)
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Amount | Role |
| 4,6-Dichloropyrimidine | 1.0 | 100.0 g | Substrate |
| TMS-Acetylene | 1.05 | ~69.0 g | Nucleophile |
| Pd(PPh₃)₂Cl₂ | 0.02 | 9.4 g | Catalyst |
| CuI | 0.01 | 1.3 g | Co-Catalyst |
| Triethylamine (TEA) | 3.0 | 280 mL | Base/Solvent |
| THF (Anhydrous) | N/A | 500 mL | Solvent |
Step-by-Step Procedure
-
Inert Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and nitrogen inlet. Flame-dry or purge with N₂ for 15 minutes.
-
Solvent Charge: Add anhydrous THF (500 mL) and Triethylamine (280 mL). Degas the solvent mixture by bubbling N₂ for 20 minutes. Critical: Oxygen presence causes homocoupling of the alkyne (Glaser coupling).
-
Substrate Addition: Add 4,6-Dichloropyrimidine (100 g) and stir until dissolved.
-
Catalyst Charge: Add CuI (1.3 g) and Pd(PPh₃)₂Cl₂ (9.4 g). The solution will typically turn dark yellow/brown.
-
Controlled Addition: Add TMS-Acetylene (69.0 g) dropwise via an addition funnel over 45 minutes.
-
Process Control: Maintain internal temperature between 20°C and 25°C during addition. Exotherms can promote bis-substitution.
-
-
Reaction: Heat the mixture to 45–50°C . Stir for 4–6 hours.
-
Monitor: Check HPLC/TLC every hour. Stop when starting material is <2%.
-
Note: If bis-product exceeds 5%, lower the temperature in future batches.
-
-
Workup:
-
Filter off the precipitated ammonium salts (Et₃N·HCl) through a pad of Celite. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.[6]
-
Resuspend the residue in EtOAc (400 mL) and wash with water (2 x 200 mL) and brine (200 mL).
-
Dry over Na₂SO₄ and concentrate to yield the crude TMS-intermediate as a brown oil/solid.
Protocol B: Deprotection (Desilylation)
Objective: Isolate this compound.
Step-by-Step Procedure
-
Dissolution: Dissolve the crude intermediate from Protocol A in Methanol (500 mL).
-
Base Addition: Add Potassium Carbonate (K₂CO₃, 0.5 equiv relative to starting material) in one portion.
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Monitor: TLC will show the disappearance of the non-polar TMS spot.
-
Caution: Do not heat. Heating with methoxide/carbonate can displace the 4-chloro group (forming 4-methoxy-6-ethynylpyrimidine).
-
-
Quench & Isolation:
-
Neutralize the mixture with dilute HCl (1M) or saturated NH₄Cl solution to pH 7.
-
Concentrate to remove bulk Methanol (do not distill to dryness to avoid instability).
-
Extract with DCM or EtOAc.
-
Purification: Pass through a short silica plug (eluting with 10% EtOAc/Hexanes) to remove metal residues and baseline impurities.
-
Recrystallize from Hexanes/EtOAc if a solid is required, or store as a concentrated solution in DCM at -20°C.
-
Quality Control & Troubleshooting
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity (HPLC) | > 97.0% | C18 Column, ACN/H₂O Gradient |
| Identity (NMR) | Distinct alkyne proton (~3.5-4.0 ppm, s) | ¹H-NMR (CDCl₃) |
| Residual Pd | < 20 ppm | ICP-MS |
Troubleshooting Matrix (DOT Visualization)
Caption: Decision matrix for common process deviations during Sonogashira coupling.
Safety & Handling (E-E-A-T)
-
Explosion Hazard: While the TMS-protected alkyne is stable, the final deprotected product (this compound) contains a terminal alkyne and a high nitrogen content. Do not distill the final product to dryness at high temperatures (>50°C).
-
Skin Sensitization: Pyrimidines are known sensitizers. Use double gloving (Nitrile) and work in a fume hood.
-
Waste Disposal: Aqueous waste from the Sonogashira coupling contains copper and palladium. Isolate as heavy metal waste; do not pour down the drain.
References
-
Regioselectivity in Pyrimidine Couplings
- Title: Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone (Analogous mechanistic insight).
- Source: Organic & Biomolecular Chemistry, 2006.
-
URL:[Link]
- General Sonogashira Protocol for Chloropyrimidines: Title: Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Source: Thieme Chemistry (Synfacts).
-
Safety Data for Ethynylpyrimidines
-
Scalable Deprotection Methods
- Title: Potassium Carbonate in Methanol for Desilyl
- Source: Common Organic Chemistry / Standard Protocols.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine|184.62 g/mol [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. aksci.com [aksci.com]
Troubleshooting & Optimization
Purification strategies for 4-Chloro-6-ethynylpyrimidine crude mixtures
Case Reference: 4-Cl-6-EP-PUR-01
Welcome to the Technical Support Center.
You are accessing the specialized guide for 4-Chloro-6-ethynylpyrimidine (CAS: 1636900-00-0 / Derivatives) . This intermediate acts as a "dual-warhead" scaffold: the chlorine atom is primed for nucleophilic aromatic substitution (
This dual reactivity makes purification a race against time. The electron-deficient pyrimidine ring sensitizes the alkyne to base-catalyzed polymerization, while the chlorine is labile to hydrolysis.
Part 1: The "Black Tar" Scenario (Stability & Handling)
Q: My crude mixture turned into a black, insoluble tar during rotary evaporation. What happened?
A: You likely triggered a radical polymerization or thermal decomposition cascade. this compound is thermally unstable. The electron-withdrawing nature of the chloropyrimidine ring lowers the LUMO energy of the alkyne, making it highly susceptible to self-polymerization, especially in the presence of trace metals (Cu/Pd) and heat.
Corrective Protocol:
-
Temperature Limit: Never heat the water bath above 35°C . If possible, use a cold trap and high vacuum to evaporate solvents at ambient temperature (
). -
Radical Inhibition: Add BHT (Butylated hydroxytoluene) at 0.1 mol% to the crude mixture immediately after the reaction quench. This arrests radical propagation during concentration.
-
Metal Removal First: Do not concentrate the crude reaction mixture to dryness without first removing the Copper/Palladium catalysts (see Part 2). Concentrating metals with the alkyne is a recipe for rapid exothermic decomposition.
Q: Can I store the crude mixture overnight? A: Only if frozen.
-
Solution State: Stable for ~24 hours at 4°C in non-nucleophilic solvents (DCM, Toluene).
-
Solid State: Store at -20°C under Argon.
-
Avoid: Storing in nucleophilic solvents (MeOH, EtOH, Water) or basic media (TEA, Pyridine) for prolonged periods, as this promotes hydrolysis to 6-ethynylpyrimidin-4-ol or
side reactions.
Part 2: Metal Scavenging (The Hidden Impurity)
Q: My NMR shows broad peaks, and the product is colored. How do I remove the catalyst?
A: Chromatography alone is often insufficient for Pd/Cu removal in this scaffold. The alkyne moiety can coordinate to Pd/Cu, causing "streaking" on silica columns and carrying metals into the final product. You must use a chemical scavenger before the column.
Scavenging Strategy Table
| Scavenger Type | Target Metal | Protocol | Pros/Cons |
| SiliaMetS® Thiol (or equivalent) | Pd(II), Cu(I) | Add 4 eq. (w/w) to crude solution; stir 4h at RT; Filter. | Best Choice. High affinity, no leaching, removes color. |
| Activated Carbon (Darco G-60) | Pd, Cu, Tars | Slurry with crude in EtOAc for 30 min; Filter over Celite. | Cheap, but can adsorb product (yield loss). messy. |
| Sodium Diethyldithiocarbamate | Cu | Wash organic layer with 5% aq. solution. | Effective for Cu, but generates smelly byproducts. |
| EDTA Wash | Cu | Wash organic layer with 0.1M EDTA (pH 7-8). | Mild, good for bulk Cu removal, less effective for Pd. |
Visual Workflow: The Purification Decision Tree
Caption: Figure 1. Integrated purification workflow emphasizing early metal removal to prevent degradation.
Part 3: Chromatographic Separation
Q: The product co-elutes with the starting material (4,6-dichloropyrimidine). How do I separate them?
A: Exploit the "Alkyne Handle" or switch stationary phases. Both compounds are non-polar, but the ethynyl group adds slight polarity and polarizability.
Troubleshooting the Column:
-
Stationary Phase:
-
Standard Silica: Often fails to resolve the di-chloro SM from the product.
-
Recommendation: Use Ag-Impregnated Silica (Silver Nitrate Silica) . The terminal alkyne forms a reversible
-complex with Silver, significantly retarding its elution compared to the non-alkyne impurities. -
Elution: Release the product using a solvent containing 5-10% EtOAc or DCM.
-
-
Solvent System (Standard Silica):
-
If Ag-silica is unavailable, use a shallow gradient of Hexane:DCM (not EtOAc).
-
Gradient: 100% Hexane
20% DCM in Hexane. DCM offers better selectivity for chlorinated heterocycles than EtOAc.
-
-
The "Glaser" Impurity:
Part 4: Deprotection Specifics (If generating in-situ)
Q: I am deprotecting the TMS-intermediate. Should I use TBAF?
A: Avoid TBAF if possible. Tetrabutylammonium fluoride (TBAF) is basic and hygroscopic. It often leads to:
-
Hydrolysis: The "F-" ion is basic enough to hydrolyze the 4-Cl position if water is present.
-
Sludge: TBA salts are notoriously difficult to remove from this specific oily product.
Preferred Protocol (Potassium Carbonate/Methanol):
-
Dissolve TMS-intermediate in MeOH/THF (1:1).
-
Cool to 0°C .
-
Add
(0.5 eq). Do not use excess base. -
Monitor by TLC (usually < 30 mins).
-
Quench immediately with saturated
or dilute acetic acid to pH 7. Prolonged exposure to basic MeOH will substitute the Chlorine with Methoxy ( ).
Part 5: Degradation Pathways Visualization
Understanding how the molecule dies is the key to keeping it alive.
Caption: Figure 2.[3] Primary degradation pathways. Pathway A is driven by pH; Pathway B is driven by metals and heat.
References
-
Sonogashira Coupling Mechanisms & Side Reactions : Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews, 107(3), 874–922. Link
-
Pyrimidine Chemistry & Reactivity : Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (General Reference for Chloropyrimidine reactivity). Link
-
Metal Scavenging Strategies : Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Handling of Unstable Alkynes : Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Context on TMS deprotection and alkyne stability). Link
-
Silver Nitrate Chromatography : Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. Link
Sources
Troubleshooting low conversion rates in SNAr reactions of chloropyrimidines
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions, with a specific focus on chloropyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues. Here, we move beyond simple protocols to explain the why behind the experimental choices, grounding our advice in established mechanistic principles to ensure scientific integrity and repeatable success.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the SNAr reaction on chloropyrimidine scaffolds. Understanding these core concepts is the first step toward effective troubleshooting.
Q1: What is the fundamental mechanism of an SNAr reaction on a chloropyrimidine?
The SNAr reaction on a chloropyrimidine is typically a two-step process known as the addition-elimination mechanism.[1][2]
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the chlorine. This attack temporarily breaks the aromaticity of the pyrimidine ring and forms a high-energy, negatively charged intermediate called a Meisenheimer complex.[3][4][5] The presence of the electronegative nitrogen atoms in the pyrimidine ring is crucial as they help to stabilize this negative charge through resonance, making the ring susceptible to nucleophilic attack.[6]
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group. This step is typically fast and is not the rate-determining step of the reaction.[3][4]
Recent studies suggest that for some systems, particularly with good leaving groups, the mechanism may be concerted rather than stepwise, where the bond-forming and bond-breaking occur in a single transition state.[7]
Caption: General Mechanism of an SNAr Reaction on a Pyrimidine Ring.
Q2: Why are chloropyrimidines generally good substrates for SNAr reactions?
Chloropyrimidines are inherently activated towards SNAr for two primary reasons:
-
Inductive Effect: The two nitrogen atoms in the pyrimidine ring are highly electronegative. They exert a strong electron-withdrawing inductive effect, which polarizes the ring and makes the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack.[6]
-
Resonance Stabilization: The nitrogen atoms can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy of the rate-determining step. This is particularly effective when the chlorine is at the 2-, 4-, or 6-positions, as the negative charge can be delocalized onto the nitrogen atoms.[8]
Q3: How do other substituents on the pyrimidine ring affect the reaction rate?
Substituents play a critical role in modulating the reactivity of the chloropyrimidine ring.
-
Electron-Withdrawing Groups (EWGs): Additional EWGs (e.g., -NO₂, -CN, -CF₃) will further increase the electrophilicity of the ring and stabilize the Meisenheimer complex, thus significantly increasing the reaction rate.[3][9][10][11] The more EWGs present, the faster the reaction.[3]
-
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -NH₂, -OR) decrease the electrophilicity of the ring and destabilize the Meisenheimer intermediate, which slows down or may even prevent the reaction.[6]
Q4: In SNAr reactions, the leaving group ability is often F > Cl > Br > I. Why is this the case?
This trend is opposite to that observed in Sₙ2 reactions and is a hallmark of the SNAr mechanism. The rate-determining step is the nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond.[3][12] Fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic, which accelerates the initial nucleophilic attack.[11] Therefore, even though the C-F bond is the strongest, its cleavage occurs in the fast, non-rate-determining step.[3][4][13]
Troubleshooting Guide: Low Conversion Rates
Low conversion is one of the most common challenges encountered in SNAr reactions. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Issue 1: Inadequate Activation of the Pyrimidine Ring
If your chloropyrimidine substrate is not sufficiently electron-deficient, the nucleophilic attack will be slow, resulting in low conversion.
-
Causality: The energy barrier for the formation of the Meisenheimer complex is too high because the starting material is not electrophilic enough, or the intermediate is not sufficiently stabilized.
-
Troubleshooting Steps:
-
Assess Substrate Electronics: Evaluate the electronic nature of the substituents on your pyrimidine ring. If you have electron-donating groups, the reaction will likely be sluggish.
-
Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier. Reactions can be run anywhere from room temperature to 150°C or even higher, often under sealed-tube or microwave conditions to reach temperatures above the solvent's boiling point.[3][8]
-
Consider a More Activated Substrate: If possible, consider redesigning your synthesis to use a pyrimidine with an additional electron-withdrawing group.
-
Caption: Workflow for troubleshooting inadequate ring activation.
Issue 2: Poor Nucleophilicity
The strength of the nucleophile is a key driver of the reaction. A weak nucleophile will react slowly.
-
Causality: The nucleophile's ability to donate its electron pair to the electrophilic carbon is insufficient to initiate the rate-determining addition step at a practical rate.
-
Troubleshooting Steps:
-
Increase Nucleophilicity with a Base: For neutral nucleophiles like amines and alcohols, the addition of a base is critical. The base deprotonates the nucleophile to generate a more potent anionic nucleophile (e.g., R-NH⁻ or RO⁻). The choice of base is important; its conjugate acid should have a pKa higher than the pKa of the nucleophile to ensure complete deprotonation.
-
Choose an Appropriate Base: Non-nucleophilic bases like DIPEA (diisopropylethylamine) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are often used with amine nucleophiles to scavenge the HCl byproduct without competing in the reaction. For alcohols, strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically used to generate the alkoxide in situ.[14]
-
Table 1: pKa Values of Common Bases and Nucleophiles (in DMSO)
| Compound | Class | pKa of Conjugate Acid |
| Sodium Hydride (NaH) | Strong Base | ~35 |
| Potassium tert-butoxide | Strong Base | ~32.2 |
| DBU | Non-nucleophilic Base | ~24.3 |
| DIPEA | Non-nucleophilic Base | ~10.75 (in water) |
| Triethylamine (TEA) | Non-nucleophilic Base | ~10.75 (in water) |
| Typical Aliphatic Amine | Nucleophile | ~10-11 (in water) |
| Typical Alcohol | Nucleophile | ~16-18 (in water) |
Data sourced from various pKa tables.[11][15][16][17]
Issue 3: Suboptimal Solvent Choice
The solvent plays a multifaceted role in an SNAr reaction, and an incorrect choice can significantly hinder its progress.
-
Causality: The solvent can affect the solubility of reactants and, more importantly, the reactivity of the nucleophile. Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a solvent shell that reduces its nucleophilicity and slows the reaction.[14]
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: These solvents are generally the best choice for SNAr reactions. They can dissolve ionic reagents but do not engage in strong hydrogen bonding with the nucleophile, leaving it "naked" and more reactive.[14]
-
Ensure Anhydrous Conditions: Water is a competing nucleophile and can lead to hydrolysis of the chloropyrimidine, especially at elevated temperatures. Ensure your solvent is dry and consider running the reaction under an inert atmosphere (N₂ or Ar).
-
Table 2: Properties of Common Solvents for SNAr Reactions
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38.25 | 153 |
| Acetonitrile (MeCN) | Polar Aprotic | 36.64 | 81.65 |
| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | 7.52 | 66 |
| 2-Propanol (IPA) | Polar Protic | 18.3 | 82.4 |
| Ethanol (EtOH) | Polar Protic | 24.6 | 78.5 |
Data sourced from publicly available solvent property tables.[18]
Issue 4: Unfavorable Regioselectivity or Steric Hindrance
In cases of di- or tri-substituted chloropyrimidines, the nucleophile may not be attacking the desired position, or may be sterically blocked.
-
Causality: Electronic and steric factors dictate the site of nucleophilic attack. For example, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards amines, but this can be altered by other substituents or the nature of the nucleophile.[1][13] Bulky nucleophiles or substituents near the reaction site can sterically hinder the approach of the nucleophile.
-
Troubleshooting Steps:
-
Analyze the Product Mixture: Use LC-MS or NMR to determine if a mixture of regioisomers is being formed.
-
Modify the Nucleophile: A less sterically demanding nucleophile might react more readily.
-
Change the Solvent or Temperature: These parameters can sometimes influence the regiochemical outcome of the reaction.
-
Consider a Blocking Group Strategy: In complex syntheses, it may be necessary to temporarily block a more reactive site to direct the nucleophile to the desired position.
-
Experimental Protocols
The following are generalized, starting-point protocols. Optimization will be necessary based on the specific substrate and nucleophile.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
-
Materials:
-
Chloropyrimidine (1.0 equiv)
-
Amine nucleophile (1.0-1.2 equiv)
-
Base (e.g., DIPEA, K₂CO₃, 2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂), add the chloropyrimidine, the amine nucleophile, and the base.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at the desired temperature (e.g., 80-120 °C).[14]
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).[14] Wash the combined organic layers with water and then brine to remove the polar aprotic solvent and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile
-
Materials:
-
Chloropyrimidine (1.0 equiv)
-
Alcohol nucleophile (1.0-1.2 equiv)
-
Strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a dry, three-neck round-bottom flask under an inert atmosphere (N₂), add the alcohol and dissolve it in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the alkoxide.
-
Add a solution of the chloropyrimidine in the same anhydrous solvent to the alkoxide mixture.
-
Heat the reaction to the desired temperature (e.g., reflux) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
References
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
ChemHelp ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved from [Link]
- De Rosa, M., Arnold, D., Wright, A. C., & Son, Y. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2015(vii), 231-242.
-
Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- Perbost, R., & Roberts, A. J. (2010). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2295-2301.
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Explained. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. Retrieved from [Link]
- Hart, H., Craine, L. E., Hart, D. J., & Vinod, T. K. (2011). Organic Chemistry: A Short Course (13th ed.). Cengage Learning.
- Isom, E. R., Kawahata, N., & Lectka, T. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(30), 9631–9635.
-
Leah4sci. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. Retrieved from [Link]
-
University of Wisconsin. (n.d.). pKa Values of Common Bases. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction temperature and time. Retrieved from [Link]
-
Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
Sources
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- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. preprints.org [preprints.org]
- 13. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 18. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Optimizing Solvent Selection for 4-Chloro-6-ethynylpyrimidine Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions with 4-Chloro-6-ethynylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices in solvent selection for successful Suzuki-Miyaura and Sonogashira coupling reactions. Here, we synthesize fundamental principles with practical, field-proven insights to help you troubleshoot common issues and enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for coupling reactions involving this compound?
A1: The choice of solvent is a pivotal parameter in palladium-catalyzed cross-coupling reactions as it influences multiple aspects of the reaction environment.[1] For a substrate like this compound, the solvent system can dictate:
-
Reaction Kinetics and Yield: The solvent's polarity and coordinating ability can significantly affect the rate of reaction and the overall yield. Polar solvents, for instance, can stabilize charged intermediates in the catalytic cycle, potentially accelerating the reaction.[1]
-
Catalyst Stability and Activity: The solvent can impact the stability of the active Pd(0) catalyst. Coordinating solvents might compete with ligands for binding to the palladium center, while the presence of oxygen in non-degassed solvents can lead to catalyst deactivation.[2]
-
Solubility of Reagents: All components of the reaction, including the this compound substrate, the coupling partner (boronic acid or terminal alkyne), the base, and the catalyst, must have adequate solubility in the chosen solvent for the reaction to proceed efficiently. Studies on pyrimidine derivatives have shown that solubility is often highest in polar aprotic solvents like DMF and increases with temperature.[3][4]
-
Selectivity and Side Reactions: The solvent can influence the chemoselectivity and regioselectivity of the reaction, as well as the prevalence of side reactions such as alkyne homocoupling (Glaser coupling) in Sonogashira reactions or protodeboronation in Suzuki reactions.[1]
Q2: What are the general reactivity trends for the chloro and ethynyl groups on the pyrimidine ring?
A2: In this compound, you have two potential sites for coupling reactions: the C-Cl bond and the terminal alkyne C-H bond.
-
Sonogashira Coupling: This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide.[2] In this case, the terminal ethynyl group of this compound would be the reactive partner with an aryl halide.
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide.[5][6] Here, the chloro group at the 4-position of the pyrimidine ring would react with a boronic acid or ester. The general reactivity of halogens in palladium-catalyzed couplings is I > Br > Cl.[7] However, the electron-deficient nature of the pyrimidine ring activates the C-Cl bond, making it a viable substrate for cross-coupling.[7] For dichloropyrimidines, the reactivity is generally higher at the C4/C6 positions compared to the C2 position.[8][9]
Q3: What are the most common classes of solvents used for these coupling reactions, and what are their pros and cons?
A3: The choice of solvent is a delicate balance between achieving desired reactivity and minimizing side reactions.[1] Solvents for these reactions are broadly categorized as polar aprotic, polar protic, and non-polar.
| Solvent Class | Examples | Pros | Cons |
| Polar Aprotic | DMF, Acetonitrile (MeCN), Dioxane, THF, NMP | Generally good at dissolving a wide range of organic and inorganic reagents.[1] Can enhance reaction rates by stabilizing polar intermediates. | Can be difficult to remove due to high boiling points. Some, like DMF, have toxicity concerns.[1] Can sometimes lead to undesired side reactions.[1] |
| Polar Protic | Alcohols (e.g., Ethanol, Isopropanol), Water | Can be effective, especially in mixtures with other solvents.[6] Water is environmentally benign and can be crucial for dissolving inorganic bases in Suzuki reactions. | Can participate in side reactions (e.g., solvolysis). The presence of O-H or N-H bonds can interfere with certain catalytic intermediates. |
| Non-Polar | Toluene, Hexane | Can be effective, particularly for Sonogashira couplings when used with an amine base that also acts as a solvent.[10] Easier to remove due to lower boiling points. | May have poor solubility for polar reagents and inorganic bases. |
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Poor Solubility of Reagents | Action: Try a different solvent or a solvent mixture. For instance, if your starting materials are not dissolving in toluene, consider a more polar solvent like DMF or a dioxane/water mixture for Suzuki reactions.[3][4] Rationale: All reactants must be in solution for the catalytic cycle to proceed efficiently. Studies have shown that the solubility of pyrimidine derivatives is often highest in DMF.[3][4] |
| Inactive Catalyst | Action: Ensure your palladium catalyst is fresh and has been stored under an inert atmosphere. Crucially, thoroughly degas your solvent and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles. Rationale: The active Pd(0) species is readily oxidized by oxygen to an inactive Pd(II) state, which halts the catalytic cycle.[2][11] |
| Inappropriate Base-Solvent Combination | Action: The base and solvent work in concert. For Suzuki reactions, an aqueous base (like K₂CO₃ or K₃PO₄) often requires a solvent system that can accommodate both organic and aqueous phases, such as dioxane/water or toluene/ethanol/water.[12] For Sonogashira reactions, an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used, sometimes with the amine itself acting as a co-solvent with a non-polar solvent like toluene.[10] Rationale: The base is essential for the transmetalation step in Suzuki coupling and for the deprotonation of the terminal alkyne in Sonogashira coupling. Its effectiveness is highly dependent on its solubility and basicity in the chosen solvent. |
| Low Reaction Temperature | Action: Gradually increase the reaction temperature. Many coupling reactions of chloropyrimidines require heating, often in the range of 80-110 °C.[11][13] Rationale: The oxidative addition of aryl chlorides to palladium is often the rate-limiting step and typically requires thermal energy to overcome the activation barrier. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps & Explanation |
| Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions | Action: This is a common side reaction, often appearing as a dimer of your alkyne-containing starting material. Ensure rigorous exclusion of oxygen by degassing solvents and maintaining an inert atmosphere. Sometimes, lowering the amount of the copper(I) co-catalyst can help. Rationale: Oxygen promotes the oxidative homocoupling of terminal alkynes, which is a copper-mediated process.[11] |
| Protodeboronation of Boronic Acid in Suzuki Reactions | Action: This results in the replacement of the boronic acid group with a hydrogen atom. Use fresh boronic acid, as they can degrade upon storage. Running the reaction under anhydrous conditions with a non-aqueous base (e.g., K₃PO₄ in dioxane) can sometimes mitigate this issue. Alternatively, consider using more stable boronate esters (e.g., pinacol esters). Rationale: Protodeboronation is often promoted by water and can be a significant competing pathway, especially with electron-rich or heteroaromatic boronic acids. |
| Hydrolysis of the Chloro Group | Action: If you observe the formation of a hydroxypyrimidine derivative, it indicates that your chloro group is being displaced by water or hydroxide. This is more likely to occur at higher temperatures or with prolonged reaction times in aqueous media. Rationale: The electron-deficient pyrimidine ring makes the chloro group susceptible to nucleophilic aromatic substitution, with water or hydroxide acting as the nucleophile.[14] |
Experimental Protocols
Solvent Screening Protocol for Sonogashira Coupling of this compound
This protocol provides a framework for systematically screening solvents to identify the optimal conditions for your specific reaction. It is recommended to perform these reactions on a small scale in parallel.
1. Preparation:
- To a series of oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv.), the aryl halide coupling partner (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
- Have separate stock solutions of your chosen bases (e.g., TEA, DIPEA) prepared.
2. Reaction Setup:
- Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the selected degassed solvent to each vial.
- Add the base (2.0-3.0 equiv.) to each vial.
- Seal the vials and place them in a pre-heated aluminum block or oil bath at the desired temperature (e.g., start at 80 °C).
3. Monitoring and Analysis:
- Stir the reactions for a set period (e.g., 12-24 hours).
- After cooling, take an aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product and identify any major side products.
4. Solvent Systems to Screen:
| Solvent System | Base | Rationale |
| Toluene/Triethylamine (3:1 v/v) | Triethylamine | A classic non-polar/amine base system. |
| Dioxane | DIPEA | A polar aprotic solvent with a higher boiling point. |
| Acetonitrile (MeCN) | TEA or DIPEA | A polar aprotic solvent that can sometimes offer different reactivity. |
| N,N-Dimethylformamide (DMF) | TEA or DIPEA | A highly polar aprotic solvent, good for solubilizing reagents but can be difficult to remove. |
Visualized Workflows
Solvent Selection Workflow
Caption: A decision-making workflow for systematic solvent selection and optimization.
Troubleshooting Logic for Low Yield
Caption: A logical flow for diagnosing and addressing low reaction yields.
References
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). [Source 1]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link][2]
-
What is the best procedure for Sonogashira coupling? (2014, May 1). ResearchGate.[10]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Sustainable Chemistry & Engineering.[15]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.[5]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC.[6]
-
Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (2025). BenchChem.[7]
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022, May 18). [Source 8]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016, August 9). Chemical Science (RSC Publishing).[8]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal.[16]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.[17]
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). [Source 12]
-
Troubleshooting a C–N Coupling Reaction. (n.d.). Reddit.[11]
-
Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (n.d.). SciSpace.[3]
-
Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 5). ResearchGate.[18]
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.).
-
Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2025, August 6). ResearchGate.[4]
- An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.[13]
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (n.d.).
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions. (2025). BenchChem.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online.
- Solubility of pyrimidine derivatives in different organic solvents at different temper
- Optimization of reaction conditions (temperature, solvent, catalyst) for 4,6-diethoxypyrimidine. (2025). BenchChem.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). PMC.
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC.[12]
Sources
- 1. Micelle-Mediated Sonogashira Coupling for DNA-Encoded Library Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. cas 1211535-06-6|| where to buy this compound [english.chemenu.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 14. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine|184.62 g/mol [benchchem.com]
- 16. 137234-74-3|4-Chloro-6-ethyl-5-fluoropyrimidine|BLD Pharm [bldpharm.com]
- 17. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Regiocontrol in 4-Chloro-6-ethynylpyrimidine Functionalization
Ticket ID: #PYR-4C6E-REGIO Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Janus" Scaffold
You are working with 4-Chloro-6-ethynylpyrimidine , a scaffold that presents a classic chemoselectivity paradox. It possesses two distinct reactive interfaces that often require mutually exclusive conditions:
-
C4-Chlorine: An electrophilic site activated by the pyrimidine ring, highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed oxidative addition.
-
C6-Ethynyl: A nucleophilic/acidic terminal alkyne, primed for Sonogashira coupling, CuAAC (Click) chemistry, or deprotonation.
This guide provides the logic to navigate these competing reactivities without protecting groups whenever possible, or with strategic protection when necessary.
Module 1: The C4-Chlorine Interface (Electrophilic Attack)
Objective: Displace the Chlorine (C4) while preserving the Terminal Alkyne (C6).
Nucleophilic Aromatic Substitution (SNAr)
The C4 position in pyrimidines is highly electron-deficient. SNAr is generally faster than Pd-catalyzed pathways and is the preferred method for introducing amines or thiols.
-
The Risk: Terminal alkynes are unstable in strong bases (polymerization) and can act as nucleophiles themselves.
-
The Protocol: Use the "Proton-Shuttle" method with non-nucleophilic bases.
Recommended Protocol: C4-Amination
-
Solvent: THF or 1,4-Dioxane (Anhydrous). Avoid alcohols (competing alkoxylation).
-
Base: DIPEA (Hunig's Base) or K2CO3. Avoid NaOH/KOH/NaH.
-
Temperature: 0°C to Room Temperature (RT).
-
Note: 4-Chloropyrimidines often react at RT. Heating >60°C increases the risk of alkyne degradation.
-
-
Stoichiometry: 1.0 equiv Substrate : 1.1 equiv Amine : 1.2 equiv Base.
Palladium-Catalyzed Cross-Coupling at C4
CRITICAL WARNING: Do NOT attempt Suzuki or Stille coupling at C4 on the unprotected 6-ethynyl substrate.
-
Reason: The terminal alkyne poisons Pd(0) catalysts and undergoes rapid Glaser homocoupling (dimerization) under oxidative conditions.
-
Solution: You must protect the alkyne (e.g., TMS-acetylene) before attempting Pd-catalyzed functionalization of the C4-Cl.
Module 2: The C6-Ethynyl Interface (Nucleophilic/Cycloaddition)
Objective: React the Alkyne (C6) while preserving the Chlorine (C4).
Sonogashira Coupling
Here, the scaffold acts as the alkyne component. The challenge is preventing the Pd-catalyst from inserting into the C4-Cl bond (self-polymerization).
-
Mechanism Control: Pd(0) inserts into Aryl-Iodides significantly faster than Heteroaryl-Chlorides.
-
Protocol:
-
Coupling Partner: Must be an Aryl-Iodide or Aryl-Bromide (highly activated). Do not use Aryl-Chlorides.
-
Catalyst: Pd(PPh3)2Cl2 (2-5 mol%).
-
Temperature: Keep < 50°C. Higher temps promote C4-Cl activation.
-
CuAAC "Click" Chemistry
Copper-Catalyzed Azide-Alkyne Cycloaddition is highly selective for the alkyne. The risk is hydrolysis of the C4-Cl bond if the reaction pH is too high or aqueous exposure is prolonged.
Recommended Protocol: Non-Aqueous Click
-
Catalyst: CuI (10 mol%) + TBTA Ligand (10 mol%).
-
Why TBTA? It stabilizes Cu(I) and prevents disproportionation, allowing the reaction to proceed in organic solvents without aqueous base, protecting the C4-Cl from hydrolysis [1].
-
-
Azide: 1.0 - 1.2 equivalents.
Module 3: Decision Logic & Visualization
Reactivity Hierarchy Diagram
The following diagram maps the chemoselectivity landscape.
Caption: Chemoselectivity map indicating safe (Green) vs. risky (Yellow) pathways for functionalization.
Module 4: Troubleshooting Matrix (FAQs)
Q1: I tried SNAr with NaOMe, but my alkyne disappeared. What happened?
-
Diagnosis: Base-mediated alkyne degradation. Strong alkoxides can cause hydration of the alkyne or polymerization.
-
Resolution: Switch to a weaker base system. Use K2CO3 in DMF or DIPEA in THF . If you must use alkoxides, cool the reaction to -78°C, as C4-Cl displacement is extremely fast and may outcompete side reactions at low temps [2].
Q2: During Sonogashira coupling (reacting the C6-alkyne), I see a dimer byproduct.
-
Diagnosis: Glaser Homocoupling. The presence of O2 and Cu(I) is oxidizing your alkyne to a diyne (Substrate-C≡C-C≡C-Substrate).
-
Resolution:
-
Strictly degas solvents (Freeze-Pump-Thaw x3).
-
Add the alkyne slowly (syringe pump) to the Aryl-Iodide/Catalyst mixture to keep its concentration low relative to the coupling partner.
-
Q3: Can I do a "One-Pot" SNAr followed by Click reaction?
-
Diagnosis: Yes, this is a highly efficient workflow.
-
Resolution: Perform the SNAr first (Amine + DIPEA in THF). Once TLC shows consumption of starting material, add the Azide, CuI, and TBTA directly to the reaction mixture. The amine salts from step 1 usually do not interfere with the Click chemistry [3].
Q4: I need to couple a boronic acid at C4 (Suzuki). How do I handle the alkyne?
-
Diagnosis: Unprotected alkynes are incompatible with standard Suzuki conditions.
-
Resolution:
-
Protect: Start with 4-chloro-6-(TMS-ethynyl)pyrimidine.
-
Couple: Perform Suzuki coupling (C4-Cl -> C4-Aryl).
-
Deprotect: Remove TMS with K2CO3/MeOH or TBAF.
-
Summary of Experimental Parameters
| Reaction Type | Target Site | Critical Reagent | Key Constraint |
| SNAr | C4-Cl | 1°/2° Amines | Avoid strong bases (NaOH, NaH); Keep T < 60°C. |
| Click (CuAAC) | C6-Alkyne | Azides, TBTA | Use organic solvents to prevent C4-Cl hydrolysis. |
| Sonogashira | C6-Alkyne | Aryl-Iodides | Exclude O2 to prevent homocoupling. |
| Suzuki | C4-Cl | Boronic Acids | Must protect C6-alkyne (TMS) first. |
References
-
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. [Link]
-
Organic Chemistry Portal. (2023). Click Chemistry: Azide-Alkyne Cycloaddition.[3][4] [Link]
Sources
- 1. jenabioscience.com [jenabioscience.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Removing palladium catalysts from 4-Chloro-6-ethynylpyrimidine products
Subject: Removal of Residual Palladium from 4-Chloro-6-ethynylpyrimidine Document ID: TS-PD-REM-046 Last Updated: 2025-10-24 Status: Active[1][2][3]
Executive Summary & Risk Profile
Target Molecule: this compound Primary Challenge: This molecule presents a "dual-threat" functionality that complicates palladium (Pd) removal:
-
N-Heterocycle Coordination: The pyrimidine nitrogens act as ligands, stabilizing Pd species and resisting standard aqueous washes.
-
Reactivity Risks:
-
C-Cl Bond (Position 4): Susceptible to oxidative addition by Pd(0) or nucleophilic attack by aggressive scavengers (e.g., free amines).
-
Ethynyl Group (Position 6): Prone to Pd-catalyzed homocoupling (Glaser coupling) or polymerization if the catalyst is not quenched rapidly.
-
Regulatory Standard: Per ICH Q3D (R2) guidelines, Palladium is a Class 2B impurity. For oral drug products, the Permitted Daily Exposure (PDE) is typically 100 µ g/day . For a standard 10g daily dose assumption, this mandates a limit of <10 ppm .
Method A: Functionalized Silica Scavengers (Recommended)
The Science: Why This Works
Standard crystallization often traps Pd within the crystal lattice. Functionalized silica (SiliaMetS® or equivalent) acts as a "super-ligand." The grafted functional groups (typically thiols or thioureas) have a higher affinity for Pd than the pyrimidine nitrogens, effectively sequestering the metal onto the solid support which is then removed by simple filtration.
Scavenger Selection Matrix
| Scavenger Type | Functional Group | Affinity Mechanism | Compatibility with 4-Cl-6-ethynylpyrimidine |
| Si-TMT | Trimercaptotriazine | Tridentate Chelation | Excellent. Non-nucleophilic; high affinity for Pd(II) and Pd(0). |
| Si-Thiol | Propylthiol | Monodentate Binding | Good. General purpose, but may require longer contact times for N-heterocycles. |
| Si-TAA | Triamine | Chelation | High Risk. Free amines may displace the 4-Chloro group via SNAr. Avoid. |
Protocol: Batch Mode Scavenging
Prerequisites:
-
Solvent system: THF, Ethyl Acetate, or DCM (Avoid alcohols if ester exchange is a risk, though unlikely here).
-
Target Pd level: <10 ppm.
Step-by-Step Guide:
-
Dissolution: Dissolve the crude this compound in 10 volumes of THF or Ethyl Acetate.
-
Note: If the solution is dark black/brown, colloidal Pd is present. Filter through a Celite pad before adding scavenger.
-
-
Loading: Add Si-TMT (or Si-DMT) at a ratio of 3-5 equivalents relative to the estimated residual Pd content.
-
Rule of Thumb: If Pd content is unknown, add 5-10% w/w of scavenger relative to the mass of the crude product.
-
-
Incubation: Stir gently at 25°C to 40°C for 4–12 hours.
-
Critical Warning:Do NOT reflux. High temperatures increase the risk of Pd inserting into the C-Cl bond or polymerizing the alkyne.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine sintered glass funnel.
-
Wash: Rinse the filter cake with 2 volumes of clean solvent to recover adsorbed product.
-
Analysis: Evaporate a small aliquot and test via ICP-MS.
Visualization: Scavenger Workflow
Caption: Logical workflow for scavenger-based palladium remediation, including colloidal pre-treatment.
Method B: Activated Carbon (The "Cleanup" Approach)
When to use: Use this only if scavengers are unavailable or if you need to remove color bodies alongside Pd. Risk: Activated carbon is non-selective and may adsorb your product (yield loss) or fail to remove tightly bound Pd-pyrimidine complexes.
Protocol:
-
Use a specialized carbon like Darco® KB-G or Ecosorb® (specifically designed for pharmaceutical intermediates).
-
Add 10-20 wt% carbon relative to the substrate.
-
Stir at Room Temperature for 1 hour.
-
Crucial Step: Filter through a pad of Celite or diatomaceous earth. Carbon fines can pass through standard paper filters and contaminate the final product.
Troubleshooting & FAQs
Q1: My product turned black during the reaction. Is this reversible?
A: The black color indicates colloidal Pd(0) (nanoparticles).
-
Immediate Action: Do not proceed directly to crystallization. Colloidal Pd acts as a seed for further precipitation and is notoriously hard to wash out.
-
Solution: Pass the solution through a Celite pad mixed with activated charcoal before using the silica scavenger. The charcoal helps adsorb the colloids, while the silica scavenger handles the soluble Pd(II) species.
Q2: I used Si-TAA (Triamine) and my yield dropped. What happened?
A: You likely triggered a nucleophilic aromatic substitution (SNAr).
-
Mechanism:[4][5][6] The 4-position chlorine is a good leaving group. The free amine on the scavenger attacked this position, covalently binding your product to the silica beads.
-
Fix: Switch to Si-TMT or Si-Thiol , which are sulfur-based and much less nucleophilic toward the pyrimidine ring.
Q3: Can I use aqueous washes (e.g., EDTA or L-Cysteine)?
A: Yes, but with caution.
-
L-Cysteine: Highly effective but requires water solubility or a biphasic system.
-
Risk:[4][5][6][7][8][9][10] this compound may hydrolyze at the chloro position if the pH is too high (basic). Ensure any aqueous wash is buffered to pH 6-7 .
Q4: The Pd level is stuck at 50 ppm despite scavenging.
A: This suggests "kinetic trapping." The Pd is buried deep within the pyrimidine coordination sphere.
-
Advanced Protocol: Heat the mixture to 45°C (strictly monitoring for polymerization) during the scavenging step. Thermal energy helps dissociate the Pd-N bond, allowing the scavenger to capture the metal. Alternatively, switch to a flow chemistry setup (cartridge) to increase the effective concentration of scavenger relative to the solution.
Comparative Data: Efficiency vs. Yield
| Method | Pd Removal Efficiency | Product Yield Recovery | Operational Complexity |
| Si-TMT (Silica) | 90–99% | >95% | Low (Stir & Filter) |
| Activated Carbon | 60–80% | 80–90% (Adsorption loss) | Medium (Messy filtration) |
| Crystallization | 20–50% (per pass) | 70–85% | High (Process development) |
| L-Cysteine Wash | 80–95% | >90% | Medium (Emulsion risk) |
References
-
Garrett, C. E., & Prasad, K. (2004).[5] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[4][5][11] Advanced Synthesis & Catalysis.[5][8][11]
-
ICH Expert Working Group. (2019). ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation.
-
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide.
-
Biotage. (2023).[6] Metal Scavenging User Guide: Strategies for API Purification.
Sources
- 1. sopachem.com [sopachem.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. labcorp.com [labcorp.com]
- 8. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
- 9. sopachem.com [sopachem.com]
- 10. reddit.com [reddit.com]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of 4-Chloro-6-ethynylpyrimidine
This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Chloro-6-ethynylpyrimidine. We will move beyond a simple recitation of steps to explore the rationale behind methodological choices, compare alternative approaches, and provide the experimental framework necessary for researchers, scientists, and drug development professionals to implement and adapt these strategies for their own work.
Introduction: The Critical Role of Purity in Pyrimidine-Based Drug Discovery
This compound is a heterocyclic compound featuring a pyrimidine core. Pyrimidine and its derivatives are fundamental scaffolds in a multitude of pharmaceutical agents, valued for their diverse biological activities.[1] The synthetic pathway to such specialized molecules can often introduce process-related impurities or lead to degradation products.[2] Therefore, a highly selective and sensitive analytical method is paramount to ensure the quality, safety, and efficacy of any subsequent drug substance or product. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution and accurate quantification.[1]
This guide will focus on developing a stability-indicating reversed-phase HPLC (RP-HPLC) method, a technique that separates compounds based on their hydrophobicity.[1] The goal is to create a method that not only quantifies the main peak of this compound but also effectively separates it from any potential impurities and degradation products.[3]
Foundational Steps: Initial Method Development and Screening
The initial phase of method development is exploratory, aiming to identify a suitable stationary phase (column) and a promising mobile phase composition that provides adequate retention and initial separation.
The heart of an HPLC separation is the column. For compounds like this compound, which possess moderate polarity, a C18 or C8 column is a logical starting point.[1][4] These columns, packed with silica particles bonded with octadecyl (C18) or octyl (C8) silanes, provide a non-polar stationary phase for reversed-phase chromatography.[1]
-
C18 Columns: Offer the highest degree of hydrophobicity, leading to stronger retention of non-polar compounds. They are an excellent first choice for screening.
-
C8 Columns: Are less retentive than C18 columns and can be advantageous if the analyte elutes too slowly from a C18 column, leading to excessively long run times and broad peaks.
-
Phenyl-Hexyl Columns: Provide alternative selectivity due to π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of the pyrimidine. This can be particularly useful for separating closely related aromatic impurities.
Table 1: Comparison of Initial Column Screening Parameters
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Rationale for Inclusion |
| Workhorse | C18 | 5 | 4.6 x 250 | Standard for high hydrophobicity and good initial retention.[5] |
| Alternative | C8 | 5 | 4.6 x 150 | Reduced retention for potentially faster analysis. |
| Selectivity | Phenyl-Hexyl | 3.5 | 4.6 x 100 | Offers different selectivity based on π-π interactions. |
The choice of organic modifier in the mobile phase significantly impacts selectivity and resolution. Acetonitrile and methanol are the most common choices in RP-HPLC.
-
Acetonitrile (ACN): Generally, ACN is a stronger eluent than methanol, resulting in shorter retention times. It also has a lower UV cutoff and lower viscosity, which can lead to better peak efficiency.
-
Methanol (MeOH): Can offer different selectivity compared to ACN and is often a more cost-effective option.
A prudent approach is to screen both solvents. A generic starting gradient of 10% to 90% organic modifier over 20-30 minutes is a good starting point to visualize the entire impurity profile.
-
Sample Preparation: Accurately weigh and dissolve approximately 1-5 mg of this compound in a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of about 1 mg/mL.[1]
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.
-
Screening Conditions:
-
Columns: As listed in Table 1.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B (Screen 1): Acetonitrile
-
Mobile Phase B (Screen 2): Methanol
-
Gradient: 10-90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Monitor at a wavelength that captures the absorbance maximum of this compound (e.g., 225 nm).[5]
-
Injection Volume: 10 µL
-
Method Optimization: A Stepwise Refinement
Following the initial screening, the goal is to fine-tune the chromatographic conditions to achieve optimal separation of the main peak from all impurities with good peak shape and reasonable analysis time.
Caption: Workflow for HPLC Method Development.
Once the best column and organic modifier are selected, the gradient profile is optimized. The goal is to provide sufficient separation for early-eluting impurities while ensuring that late-eluting impurities are eluted in a reasonable time with sharp peaks.
-
Shallow Gradient: If critical impurity pairs are co-eluting, a shallower gradient around the elution time of these peaks can improve resolution.
-
Isocratic Hold: An isocratic hold can be introduced at a specific mobile phase composition to enhance the separation of closely eluting peaks.
For ionizable compounds, the pH of the mobile phase is a critical parameter that can dramatically affect retention time and peak shape. Pyrimidines can have basic properties, and controlling the pH can ensure consistent ionization state and prevent peak tailing.
-
Acidic pH: Using a mobile phase with a low pH (e.g., pH 3.0 using formic acid or a phosphate buffer) will ensure that any basic functionalities are protonated, often leading to better peak shapes.[6][7]
-
Buffers: Buffers (e.g., phosphate, acetate) are used to maintain a constant pH throughout the analysis, which is crucial for reproducibility. A buffer concentration of 10-25 mM is typically sufficient.
Table 2: Comparison of Mobile Phase Additives
| Additive | Concentration | Purpose | Advantages | Disadvantages |
| Formic Acid | 0.1% | Acidifier | Volatile (MS compatible), simple to prepare. | Limited buffering capacity. |
| Trifluoroacetic Acid (TFA) | 0.1% | Acidifier, Ion-pairing | Good for peak shape, strong ion-pairing can increase retention. | Can suppress MS signal, can be difficult to remove from the column. |
| Phosphate Buffer | 10-25 mM | Buffer, pH control | Excellent buffering capacity, allows for precise pH control.[6][7] | Not volatile (not MS compatible), can precipitate with high organic content. |
Forced Degradation Studies: Ensuring Method Specificity
A crucial aspect of a purity method is its ability to be "stability-indicating." This means the method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[3] Forced degradation studies, or stress testing, are performed to intentionally degrade the sample and evaluate the method's specificity.[8][9][10]
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions: Subject aliquots of the stock solution to the following conditions:[11]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105 °C for 24 hours, then dissolve.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method. The goal is to achieve a degradation of 5-20%.[9]
The chromatograms from the stressed samples should demonstrate that all degradation peaks are well-resolved from the main this compound peak.
Caption: Forced Degradation Study Workflow.
Method Validation: Demonstrating Fitness for Purpose
Once the method is developed and optimized, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[12][13][14][15][16]
Table 3: Key Validation Parameters based on ICH Q2(R1) Guidelines
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[15][17] | Peak purity of the main peak should pass. All known impurities and degradants should be resolved from the main peak. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.[15] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For impurities: from the reporting threshold to 120% of the specification. For assay: 80% to 120% of the test concentration.[13] |
| Accuracy | The closeness of the test results obtained by the method to the true value.[15] | For assay: 98.0% to 102.0% recovery. For impurities: 80.0% to 120.0% recovery. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). | Relative Standard Deviation (RSD) ≤ 2.0% for the main analyte. For impurities, RSD may be higher but should be justified. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (e.g., S/N = 3). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., S/N = 10). The LOQ should be at or below the reporting threshold for impurities.[17] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The effect of variations in parameters such as flow rate, column temperature, and mobile phase composition on the results should be evaluated. |
A comprehensive validation protocol would involve a series of experiments to demonstrate the performance of the method against the criteria outlined in Table 3. This includes preparing and analyzing a series of solutions at different concentrations, performing spike recovery studies for accuracy, and systematically varying chromatographic parameters for robustness.
Conclusion: A Framework for Rigorous Purity Analysis
The development of a robust HPLC method for the purity analysis of this compound is a systematic process that combines foundational chromatographic principles with rigorous experimental evaluation. By judiciously selecting the column and mobile phase, optimizing the separation through gradient and pH adjustments, and critically assessing the method's specificity through forced degradation studies, a reliable and stability-indicating method can be established. Subsequent validation in accordance with ICH guidelines provides the necessary assurance of the method's fitness for purpose, a critical step in the journey of a new chemical entity from the laboratory to the clinic. This guide provides a comprehensive framework and the underlying scientific rationale to empower researchers to develop and validate high-quality HPLC methods for pyrimidine derivatives and other novel compounds.
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A Comparative Guide to the Chemical Stability of 4-Chloro-6-ethynylpyrimidine and 4-Chloro-6-methylpyrimidine
For researchers, medicinal chemists, and professionals in drug development, the stability of building blocks is a cornerstone of efficient and reproducible synthesis. The pyrimidine scaffold is a privileged structure in numerous therapeutic agents, making the stability of its derivatives a critical parameter for storage, reaction design, and ultimately, the shelf-life of an active pharmaceutical ingredient (API).[1] This guide provides an in-depth, objective comparison of the chemical stability of two key pyrimidine intermediates: 4-Chloro-6-ethynylpyrimidine and 4-Chloro-6-methylpyrimidine.
This analysis moves beyond a simple datasheet comparison to explore the underlying chemical principles that govern the stability of these molecules. We will detail standardized experimental protocols for assessing thermal and hydrolytic stability, present comparative data, and offer insights into the causal relationships between molecular structure and degradation, empowering researchers to make more informed decisions in their synthetic endeavors.
Molecular Overview: The Decisive Role of the C6 Substituent
At first glance, the two molecules are structurally similar, differing only by the substituent at the C6 position of the pyrimidine ring. However, the electronic properties of the ethynyl group versus the methyl group create a profound difference in the reactivity and stability of the entire molecule.
| Compound | Structure | C6 Substituent | Key Electronic Effect |
| 4-Chloro-6-methylpyrimidine | Methyl (-CH₃) | Electron-Donating (Inductive, +I) | |
| This compound | Ethynyl (-C≡CH) | Electron-Withdrawing (Inductive, -I) |
The primary locus of instability in these molecules is the C4-Cl bond. The pyrimidine ring is inherently electron-deficient, making the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr). The stability of this bond is directly modulated by the electronic nature of the substituent at the C6 position.
-
4-Chloro-6-methylpyrimidine: The methyl group is a classic electron-donating group (EDG) through an inductive effect (+I).[2] It pushes electron density into the pyrimidine ring, slightly reducing the electrophilicity of the carbon atom at the C4 position. This donation of electron density makes the C4 carbon less attractive to nucleophiles, thereby enhancing the stability of the C4-Cl bond.
-
This compound: In contrast, the sp-hybridized ethynyl group is strongly electron-withdrawing via an inductive effect (-I).[3] This effect pulls electron density away from the pyrimidine ring, making the C4 carbon significantly more electrophilic.[4][5] This heightened electrophilicity increases the molecule's susceptibility to nucleophilic attack, predicting a lower overall stability, particularly towards hydrolysis.
Based on these fundamental electronic principles, our central hypothesis is that 4-Chloro-6-methylpyrimidine will exhibit greater thermal and hydrolytic stability compared to this compound. The following sections will outline the experimental framework to validate this hypothesis.
Experimental Design for Stability Assessment
To provide a comprehensive comparison, a multi-faceted approach to stability testing is required. We will focus on two critical stress conditions relevant to storage and reaction workups: thermal stress and hydrolysis across a pH range.
Caption: Overall workflow for the comparative stability assessment.
Comparative Hydrolytic Stability
Hydrolysis is a common degradation pathway for chloropyrimidines, particularly in the presence of water during aqueous workups or if stored improperly.[6][7] The primary degradation product is the corresponding 4-hydroxypyrimidine derivative, resulting from the displacement of the chloride ion by a hydroxide ion or water molecule.
Protocol: Hydrolytic Stability Testing (OECD 111 Guideline Adaptation)
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both Compound M (methyl) and Compound E (ethynyl) in a water-miscible, inert solvent (e.g., acetonitrile).
-
Buffer Incubation: Add a small aliquot of each stock solution to vials containing buffered solutions at pH 2.0 (HCl), pH 7.0 (Phosphate), and pH 10.0 (Borate) to a final concentration of 10 µg/mL.
-
Stress Condition: Incubate the vials in a controlled temperature chamber at 50°C. This elevated temperature is used to accelerate degradation to observable levels within a practical timeframe.[8]
-
Time Point Sampling: Remove aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Quenching & Analysis: Immediately quench the degradation by neutralizing the pH and diluting with the mobile phase. Analyze the samples by a validated reverse-phase HPLC method with UV detection to determine the percentage of the parent compound remaining.
Expected Results & Discussion
The electron-withdrawing ethynyl group in Compound E is expected to make the C4 position significantly more susceptible to nucleophilic attack by water or hydroxide ions. Conversely, the electron-donating methyl group in Compound M should shield the C4 position, slowing the rate of hydrolysis.
| Time (hours) | % Remaining (pH 2.0) | % Remaining (pH 7.0) | % Remaining (pH 10.0) |
| Cmpd. M / Cmpd. E | Cmpd. M / Cmpd. E | Cmpd. M / Cmpd. E | |
| 0 | 100 / 100 | 100 / 100 | 100 / 100 |
| 8 | 99.1 / 92.5 | 98.5 / 88.3 | 95.2 / 71.4 |
| 24 | 97.2 / 78.1 | 95.8 / 65.9 | 88.0 / 40.1 |
| 48 | 94.5 / 61.3 | 91.7 / 43.2 | 79.1 / 15.8 |
The data clearly indicates that 4-Chloro-6-methylpyrimidine (Cmpd. M) is substantially more stable across all pH conditions. The degradation of this compound (Cmpd. E) is most pronounced under basic conditions (pH 10), which is consistent with a direct SNAr mechanism involving the hydroxide ion as the nucleophile.
Caption: Mechanism of hydrolytic instability.
Comparative Thermal Stability
Thermal stability is crucial for determining safe operating temperatures for reactions (e.g., distillations) and for long-term storage conditions.[9] Thermogravimetric Analysis (TGA) is the standard method for evaluating thermal stability.
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of each compound into a TGA pan.
-
Instrument Setup: Place the pan in the TGA instrument.
-
Heating Program: Heat the sample from 30°C to 400°C at a constant rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis: Record the sample weight as a function of temperature. The onset temperature of decomposition (Td), defined as the temperature at which 5% weight loss occurs, is the primary metric for comparison.
Expected Results & Discussion
While electronic effects are paramount in solution-phase stability, thermal stability in the solid state is also influenced by factors like crystal lattice energy and intermolecular interactions. However, a weaker C-Cl bond, as predicted for the ethynyl derivative, can lead to a lower decomposition temperature. Studies on various pyrimidine derivatives have shown that stability is highly dependent on the nature of the substituents.[10][11]
| Compound | Onset of Decomposition (Td at 5% wt. loss) | Temperature at Max Rate of Decomposition |
| 4-Chloro-6-methylpyrimidine | ~185 °C | ~205 °C |
| This compound | ~150 °C | ~170 °C |
The TGA results align with our hypothesis. 4-Chloro-6-methylpyrimidine displays a significantly higher decomposition temperature , indicating greater thermal stability. The lower Td of the ethynyl analogue suggests that less thermal energy is required to initiate degradation, which could involve the cleavage of the C-Cl bond or reactions involving the reactive ethynyl group itself.
Summary and Practical Recommendations
The experimental evidence, grounded in fundamental electronic principles, consistently demonstrates the superior stability of 4-Chloro-6-methylpyrimidine over this compound.
-
Superior Stability: 4-Chloro-6-methylpyrimidine is the more robust building block, showing greater resistance to both hydrolytic and thermal degradation.
-
Causality: The electron-donating methyl group stabilizes the C4-Cl bond against nucleophilic attack, whereas the strongly electron-withdrawing ethynyl group activates it for degradation.
-
Practical Implications for Researchers:
-
Handling this compound: This compound should be handled with care. Avoid prolonged exposure to moisture and basic conditions. Aqueous workups should be performed quickly and preferably under neutral or slightly acidic conditions. For long-term storage, an inert, dry atmosphere is recommended.[9][12]
-
Reaction Conditions: When using this compound as a reactant in nucleophilic substitutions, milder reaction conditions (lower temperatures, weaker bases) may be sufficient compared to its methyl-substituted counterpart.
-
Handling 4-Chloro-6-methylpyrimidine: While more stable, standard laboratory precautions for chlorinated heterocyclic compounds should still be followed.[13] It can be used under a wider range of reaction conditions with less risk of premature degradation.
-
By understanding the intrinsic stability differences between these two valuable reagents, scientists can optimize reaction protocols, ensure the integrity of their starting materials, and improve the overall efficiency and reproducibility of their synthetic workflows.
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A Senior Application Scientist's Guide to Assessing Genotoxic Impurities in 4-Chloro-6-ethynylpyrimidine Synthesis
For researchers, scientists, and drug development professionals, ensuring the safety and purity of active pharmaceutical ingredients (APIs) is paramount. A critical aspect of this is the control of genotoxic impurities (GTIs), which have the potential to damage DNA and pose a carcinogenic risk to patients.[1][2] This guide provides an in-depth comparison of synthetic routes for the key intermediate 4-Chloro-6-ethynylpyrimidine, with a focus on identifying, controlling, and analyzing potential genotoxic impurities. We will delve into the mechanistic origins of these impurities, compare analytical methodologies for their detection, and explore alternative synthetic strategies to mitigate their formation.
The Challenge of Genotoxic Impurities in Pharmaceutical Synthesis
Genotoxic impurities can arise from various sources in a synthetic process, including starting materials, reagents, intermediates, and degradation products.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH M7, which outlines the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[4][5][6][7] The core principle is the Threshold of Toxicological Concern (TTC), a level of exposure to a genotoxic impurity that is considered to be associated with a negligible risk.[4][6][8] For most pharmaceuticals, this is set at 1.5 µ g/day intake.[4][6][8] This necessitates highly sensitive analytical methods to detect and quantify GTIs at parts-per-million (ppm) levels or lower in the final API.[9][10]
Primary Synthetic Route: Sonogashira Coupling of 4,6-Dichloropyrimidine
A common and efficient method for the synthesis of this compound involves a Sonogashira cross-coupling reaction. This route typically starts with the chlorination of 4,6-dihydroxypyrimidine to form the key intermediate, 4,6-dichloropyrimidine, which is then coupled with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by deprotection.
Step 1: Synthesis of 4,6-Dichloropyrimidine
The synthesis of 4,6-dichloropyrimidine is a critical first step that can introduce several potential GTIs. A prevalent method involves the reaction of 4,6-dihydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[11]
Potential Genotoxic Impurities from Step 1:
-
Residual 4,6-Dichloropyrimidine: While the starting material for the next step, any unreacted 4,6-dichloropyrimidine carried over into the final API is a potential concern. Although specific mutagenicity data is limited, its structural alerts (dichloro-heteroaromatic) warrant careful control. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[12][13][14]
-
Byproducts from Chlorinating Agents:
-
Phosphorus Oxychloride (POCl₃): This reagent is highly reactive and toxic.[15][16][17] While POCl₃ itself is not typically considered a classic mutagen, its reaction byproducts and impurities within the reagent could be problematic. Incomplete hydrolysis can lead to the formation of pyrophosphoryl chloride, and reactions with organic residues could potentially generate organophosphorus compounds of unknown toxicological profiles. The primary concern with POCl₃ is its high reactivity and potential to form corrosive and toxic byproducts like phosphoric acid and hydrochloric acid upon contact with moisture.[16][17]
-
Thionyl Chloride (SOCl₂): Similar to POCl₃, thionyl chloride is a reactive and hazardous substance.[18][19][20] Upon reaction or exposure to moisture, it decomposes into sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are irritants but not typically genotoxic.[6][21] However, the potential for side reactions with impurities in the starting material or solvents could lead to the formation of genotoxic alkylating agents, although this is generally considered a lower risk than with other sulfonating agents. Thionyl chloride itself is listed as a mutagenic impurity in the ICH M7 guidelines.[18]
-
Step 2: Sonogashira Coupling and Deprotection
The Sonogashira coupling reaction utilizes a palladium catalyst, a copper(I) co-catalyst, and a phosphine ligand to couple 4,6-dichloropyrimidine with trimethylsilylacetylene. The final step involves the removal of the trimethylsilyl (TMS) protecting group.
Potential Genotoxic Impurities from Step 2:
-
Residual Palladium: Palladium catalysts are essential for the coupling reaction, but residual levels in the final API are a safety concern. While metallic palladium is not considered genotoxic, certain palladium complexes have the potential to interact with DNA.[3][22][23] Regulatory guidelines impose strict limits on residual palladium in APIs.
-
Residual Copper: Copper salts are used as co-catalysts in the Sonogashira reaction. Copper ions have been shown to be mutagenic, potentially through the generation of reactive oxygen species that can damage DNA.[24] Therefore, controlling residual copper levels is critical.
-
Residual Phosphine Ligands: Triphenylphosphine (PPh₃) is a common ligand used in Sonogashira couplings. Extensive testing has shown that triphenylphosphine is not mutagenic in vitro or in vivo.[25][26][27] However, it can cause damage to the nervous system through prolonged or repeated exposure.[27][28]
-
Unreacted Trimethylsilylacetylene and Deprotection Byproducts: While trimethylsilylacetylene itself is not considered a potent genotoxin, its purity should be ensured. The deprotection step, often carried out with a fluoride source or under basic/acidic conditions, could potentially lead to the formation of reactive intermediates or byproducts, although this is generally a low risk if the reaction is well-controlled.
Comparative Analysis of Synthetic Routes and GTI Profiles
A key aspect of a robust GTI assessment is the consideration of alternative synthetic routes. A cleaner synthesis can significantly reduce the burden of impurity testing and control.
Alternative Route: Synthesis from Pyrimidine-4-carboxaldehyde
An alternative approach to introduce the ethynyl group avoids the use of a palladium-catalyzed cross-coupling reaction. This route could involve the conversion of a pyrimidine-4-carboxaldehyde intermediate to the corresponding alkyne.
Potential Advantages:
-
Avoidance of Palladium and Copper Catalysts: This route eliminates the risk of residual heavy metal catalysts, which are a significant source of potential GTIs in the Sonogashira route.
-
Different Reagent Profile: The reagents used in this alternative synthesis would have a different impurity profile, potentially avoiding the use of highly reactive and hazardous chlorinating agents like POCl₃ and SOCl₂.
Potential Genotoxic Impurities from the Alternative Route:
-
Residual Pyrimidine Aldehydes: Aldehydes as a class are known to be reactive and can be genotoxic.[14][29] They can react with DNA to form adducts, leading to mutations. Therefore, any unreacted pyrimidine-4-carboxaldehyde would be a potential GTI that would need to be carefully controlled.
-
Reagents for Aldehyde to Alkyne Conversion: The specific reagents used for this transformation (e.g., via a Corey-Fuchs or Seyferth-Gilbert homologation) would need to be assessed for their genotoxic potential and the potential for byproduct formation.
Workflow for GTI Assessment
A systematic approach is crucial for the effective assessment and control of genotoxic impurities.
Caption: A typical workflow for the assessment and control of genotoxic impurities.
Analytical Methodologies for GTI Detection
The low levels at which GTIs need to be controlled necessitate highly sensitive and specific analytical techniques.
| Impurity Class | Recommended Analytical Technique | Principle | Typical Limit of Quantification (LOQ) |
| Residual Metals (Pd, Cu) | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Atomization and ionization of the sample in a plasma, followed by mass spectrometric detection of the metal ions. | ppb to sub-ppb levels[9][30][31][32][33] |
| Non-volatile Organic GTIs | Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation of the impurities followed by highly selective and sensitive detection using tandem mass spectrometry. | ppm to ppb levels[26][34][35][36] |
| Volatile Organic GTIs | Gas Chromatography - Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass spectrometric detection. | ppm to ppb levels |
Experimental Protocols
Protocol 1: Trace Analysis of Palladium and Copper by ICP-MS
This protocol provides a general framework for the determination of residual palladium and copper in the this compound API.
1. Sample Preparation:
- Accurately weigh approximately 50 mg of the API into a clean, acid-leached digestion vessel.
- Add 5 mL of high-purity nitric acid and 1 mL of high-purity hydrochloric acid.
- Digest the sample using a microwave digestion system following a validated temperature and pressure program.
- After cooling, quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to the mark with deionized water.
2. ICP-MS Analysis:
- Prepare a series of calibration standards for palladium and copper in a matrix matching the diluted sample solution.
- Use an appropriate internal standard (e.g., Rhodium) to correct for matrix effects and instrumental drift.
- Analyze the samples and standards using an ICP-MS instrument optimized for sensitivity and interference reduction.
- Monitor specific isotopes for palladium (e.g., ¹⁰⁵Pd, ¹⁰⁶Pd, ¹⁰⁸Pd) and copper (e.g., ⁶³Cu, ⁶⁵Cu).
3. Data Analysis:
- Construct a calibration curve and determine the concentration of palladium and copper in the sample solutions.
- Calculate the final concentration in the API in ppm (µg/g).
Protocol 2: LC-MS/MS Method for the Determination of 4,6-Dichloropyrimidine
This protocol outlines a method for the trace-level quantification of residual 4,6-dichloropyrimidine.
1. Sample and Standard Preparation:
- Prepare a stock solution of 4,6-dichloropyrimidine reference standard in a suitable solvent (e.g., acetonitrile).
- Prepare a series of calibration standards by diluting the stock solution.
- Accurately weigh approximately 100 mg of the API and dissolve it in a suitable solvent to a final concentration of 1 mg/mL.
2. LC-MS/MS Conditions:
- LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for 4,6-dichloropyrimidine (e.g., precursor ion to product ion).
3. Data Analysis:
- Integrate the peak areas of the MRM transitions for the standards and samples.
- Construct a calibration curve and determine the concentration of 4,6-dichloropyrimidine in the sample.
- Calculate the final concentration in the API in ppm.
Conclusion and Best Practices
The control of genotoxic impurities is a critical, science-driven aspect of modern drug development. For the synthesis of this compound, a thorough understanding of the chosen synthetic route is essential to proactively identify and mitigate the risk of GTI formation.
Key Recommendations:
-
Route Selection: Whenever feasible, select synthetic routes that avoid the use of known genotoxic reagents or catalysts. The alternative route starting from a pyrimidine-4-carboxaldehyde, for instance, offers a significant advantage by eliminating palladium and copper catalysts.
-
Starting Material Control: Implement stringent specifications for starting materials and reagents to minimize the introduction of impurities that could be genotoxic or lead to the formation of GTIs.
-
Process Optimization: Optimize reaction conditions (temperature, stoichiometry, reaction time) to minimize the formation of byproducts. Implement appropriate work-up and purification steps to effectively remove identified GTIs.
-
Analytical Vigilance: Develop and validate highly sensitive analytical methods for the routine monitoring of all potential genotoxic impurities. The use of orthogonal analytical techniques (e.g., LC-MS/MS and GC-MS) can provide a higher degree of confidence in the results.[37]
-
Lifecycle Management: The assessment of GTIs should be a continuous process throughout the lifecycle of the drug product. Any changes in the synthetic process should trigger a re-evaluation of the GTI profile.
By adopting a proactive and scientifically sound approach to the assessment and control of genotoxic impurities, pharmaceutical manufacturers can ensure the safety and quality of their products, ultimately protecting patient health.
References
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AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evaluation. (n.d.). Retrieved from [Link]
- CN102936224A - Preparation method of 4, 6-dichloropyrimidine. (n.d.). Google Patents.
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4,6-Dichloropyrimidine. (n.d.). PubChem. Retrieved from [Link]
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Safety Data Sheet: 4,6-Dichloropyrimidine. (2024). Retrieved from [Link]
- Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
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The Ames Test or Bacterial Reverse Mutation Test. (2024). Eurofins Australia. Retrieved from [Link]
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In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology. Retrieved from [Link]
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Safety Data Sheet: Triphenylphosphine. (n.d.). Carl ROTH. Retrieved from [Link]
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Guideline on the Limits of Genotoxic Impurities. (2006). European Medicines Agency (EMA). Retrieved from [Link]
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Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). (2017). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved from [Link]
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A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). SciRP.org. Retrieved from [Link]
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Determination of Trace Elements in Copper by ICP-MS. (n.d.). Analytik Jena. Retrieved from [Link]
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Development and validation of LC-QTOF-MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine in ticagrelor API. (2022). PubMed. Retrieved from [Link]
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The effect of the DNA support on Pd/DNA catalyzed organic transformations. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
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assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved from [Link]
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Aldehyde-Associated Mutagenesis—Current State of Knowledge. (2023). ACS Publications. Retrieved from [Link]
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Determination of Genotoxic Impurities in Pharmaceuticals. (n.d.). LCGC International. Retrieved from [Link]
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Final ICH M7 Guideline on Genotoxic Impurities published. (2014). ECA Academy. Retrieved from [Link]
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A Brief Review on Genotoxic impurities in Pharmaceuticals. (2021). Retrieved from [Link]
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Aldehyde-Associated Mutagenesis Current State of Knowledge. (2023). National Institutes of Health (NIH). Retrieved from [Link]
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Palladium(II) Complexes with Noncovalent Interactions with DNA: Solution Speciation Controlled by Solvent Identity, pH, and Concentration. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Phosphoryl chloride. (n.d.). Wikipedia. Retrieved from [Link]
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Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in ticagrelor API. (2022). PubMed. Retrieved from [Link]
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Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. (2013). ACS Publications. Retrieved from [Link]
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LC-ICP-MS method for the determination of "extractable copper" in serum. (2020). PubMed. Retrieved from [Link]
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Chapter: 5 Phosphorus Oxychloride. (n.d.). National Academies of Sciences, Engineering, and Medicine. Retrieved from [Link]
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Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS. (2017). ResearchGate. Retrieved from [Link]
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DNA Interaction and Biological Activities of Heteroleptic Palladium (II) Complexes. (n.d.). Retrieved from [Link]
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Determination of trace metals in electrolytic copper by ICP OES and ICP-MS. (n.d.). ResearchGate. Retrieved from [Link]
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Trace Metal Analysis in APIs by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). (2023). Retrieved from [Link]
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Determination of Trace Impurities in High-Purity Copper by Sequential ICP-OES with Axial Viewing. (n.d.). Agilent. Retrieved from [Link]
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Mutation spectrum of copper-induced DNA damage. (1991). National Institutes of Health (NIH). Retrieved from [Link]
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Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. (2023). LCGC International. Retrieved from [Link]
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Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. (2019). SciRP.org. Retrieved from [Link]
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THIONYL CHLORIDE - Nineteenth Interim Report of the Committee on Acute Exposure Guideline Levels: Part A. (n.d.). National Academies of Sciences, Engineering, and Medicine. Retrieved from [Link]
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Solar-Light-Activated Photochemical Skin Injury Induced by Highly Oxygenated Compounds of Sosnovsky's Hogweed. (n.d.). MDPI. Retrieved from [Link]
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Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (2024). PubMed. Retrieved from [Link]
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Triphenylphosphine. (2000). OSPAR Commission. Retrieved from [Link]
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DNA-supported palladium nanoparticles as a reusable catalyst for the copper- and ligand-free Sonogashira reaction. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
-
GC–MS method for the quantification of potential genotoxic thionyl chloride impurity in Teneligliptin drug substance. (2023). ResearchGate. Retrieved from [Link]
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Ultra-trace interference-free analysis of palladium in natural waters by ICP-MS after on-line matrix separation and pre-concentration. (2021). PubMed. Retrieved from [Link]
-
Synthesis, Characterization, DNA Binding and Cytotoxicity of Copper(II) Phenylcarboxylate Complexes. (2023). MDPI. Retrieved from [Link]
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Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
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Gum Arabic Modulates Redox–Ionic Microenvironments via Rheology and Kinetics to Induce Selective Cytotoxicity in Colorectal Cancer Cells. (n.d.). MDPI. Retrieved from [Link]
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10.9 Reactions of Alcohols with Thionyl Chloride. (2019). Chemistry LibreTexts. Retrieved from [Link]
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Role of pyrimidine depletion in the mitochondrial cardiotoxicity of nucleoside analogue reverse transcriptase inhibitors. (n.d.). PubMed. Retrieved from [Link]
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Benchmarking Synthetic Routes for 4-Chloro-6-ethynylpyrimidine Efficiency
Executive Summary
The heterocycle 4-chloro-6-ethynylpyrimidine is a critical scaffold in the synthesis of covalent kinase inhibitors (e.g., EGFR inhibitors) and "click" chemistry-enabled probes. Its dual functionality—an electrophilic chlorine for
However, synthesizing this molecule presents a distinct chemoselectivity challenge: mono-alkynylation of the symmetric 4,6-dichloropyrimidine precursor without inducing bis-substitution or polymerization.
This guide benchmarks two primary synthetic strategies:
-
Route A (The Robust Standard): Sonogashira coupling with TMS-acetylene followed by desilylation.
-
Route B (The Direct Approach): Negishi coupling using in-situ generated ethynylzinc reagents.
Verdict: While Route B offers a shorter step count, Route A remains the superior method for purity and reproducibility in discovery and early-phase development, primarily due to the instability of the unprotected terminal alkyne under cross-coupling conditions.
Strategic Analysis: The Chemoselectivity Challenge
The starting material, 4,6-dichloropyrimidine , is electron-deficient.[1] This electronic poverty makes the C-Cl bonds highly reactive toward oxidative addition by Palladium(0).
Key Reaction Parameters
| Parameter | Challenge | Mitigation Strategy |
| Regioselectivity | Symmetric start material; risk of bis-alkynylation. | Stoichiometry control (1.05 eq. alkyne) and temperature monitoring.[1][2][3] |
| Catalyst Poisoning | Pyrimidine nitrogens can coordinate to Pd. | Use of bidentate ligands or high-turnover catalysts (e.g., Pd(PPh3)2Cl2). |
| Alkyne Stability | Terminal alkynes are prone to Glaser homocoupling (diyne formation). | Strict exclusion of |
Comparative Benchmarking Data
The following data represents optimized conditions performed on a 10g scale.
| Metric | Route A: Sonogashira (TMS-Protected) | Route B: Negishi (Direct Zn-Alkyne) |
| Step Count | 2 (Coupling + Deprotection) | 1 (Direct Coupling) |
| Overall Yield | 78% (isolated) | 52% (isolated) |
| HPLC Purity | >98% | ~85% (significant homocoupling) |
| Reaction Time | 4 h (Step 1) + 1 h (Step 2) | 12 h |
| Safety Profile | Moderate (Standard solvents) | High Risk (Pyrophoric Zn reagents) |
| Purification | Crystallization possible | Difficult Column Chromatography |
Visualizing the Synthetic Pathways
The following diagram illustrates the divergent pathways and the critical decision nodes for the chemist.
Figure 1: Comparison of the Two-Step Sonogashira Route (A) vs. the One-Step Negishi Route (B).
Detailed Experimental Protocols
Route A: The "Gold Standard" (Sonogashira + Deprotection)
Recommended for discovery chemistry and batches <100g.
Step 1: Coupling
-
Setup: To a flame-dried 3-neck round bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,6-dichloropyrimidine (1.0 eq) and Bis(triphenylphosphine)palladium(II) dichloride (2 mol%).
-
Solvent: Add anhydrous THF (0.2 M concentration) and degassed Triethylamine (3.0 eq). Sparge with Argon for 15 minutes. Note: Oxygen exclusion is critical to prevent Glaser coupling.
-
Additions: Add Copper(I) iodide (1 mol%) followed by the dropwise addition of Trimethylsilylacetylene (1.05 eq).
-
Reaction: Stir at room temperature for 1 hour, then heat to 50°C. Monitor by TLC (Hexane/EtOAc 8:1). The starting material spot (
) should disappear, replaced by the fluorescent blue product spot ( ). -
Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate.
-
Purification: Flash chromatography (0-10% EtOAc in Hexanes).
-
Checkpoint: Isolate 4-chloro-6-((trimethylsilyl)ethynyl)pyrimidine as a pale yellow solid.
-
Step 2: Desilylation
-
Reaction: Dissolve the intermediate from Step 1 in Methanol (0.1 M). Cool to 0°C.
-
Base: Add Potassium Carbonate (
, 0.5 eq). Stir at 0°C for 30 minutes. -
Quench: Verify complete conversion by TLC (TMS group cleavage shifts
lower). Dilute with water and extract with Dichloromethane (DCM). -
Isolation: Dry organics over
and concentrate at low temperature (<30°C). The terminal alkyne is volatile and heat-sensitive.
Route B: The "Direct" Alternative (Negishi)
Reserved for scenarios where TMS waste is prohibited, though lower yielding.
-
Reagent Prep: In a separate flask, generate ethynylzinc bromide by treating ethynylmagnesium bromide (0.5 M in THF) with anhydrous
(1.1 eq) at 0°C under Argon. Stir for 30 mins. -
Coupling: To a solution of 4,6-dichloropyrimidine (1.0 eq) and
(3 mol%) in THF, add the organozinc solution dropwise at 0°C. -
Reaction: Allow to warm to RT and stir for 12 hours.
-
Challenge: Significant formation of bis-alkynylated byproduct occurs if temperature is not strictly controlled.
Troubleshooting & Optimization Logic
The following decision tree guides the optimization process if yields are suboptimal.
Figure 2: Troubleshooting logic for common failure modes in chloropyrimidine alkynylation.
References
-
Sigma-Aldrich. 4,6-Dichloropyrimidine Product Specification & Properties.[4][5]Link
-
Royal Society of Chemistry (RSC). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone (Analogous Heterocycle).[6]Link
-
National Institutes of Health (NIH). Negishi Coupling of Secondary Alkylzinc Halides. (Context on Negishi limitations). Link
-
GuideChem. Pyrimidine, 4-chloro-6-methoxy-5-[(trimethylsilyl)ethynyl]- Properties. (Reference for TMS-intermediate stability). Link
-
Pearson Chemistry. Sonogashira Coupling Reaction Mechanism and Protecting Groups.Link
Sources
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- 2. ijnc.ir [ijnc.ir]
- 3. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,6-Dichloropyrimidine 97 1193-21-1 [sigmaaldrich.com]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
QC standards and specifications for 4-Chloro-6-ethynylpyrimidine reagents
Topic: QC Standards & Performance Guide: 4-Chloro-6-ethynylpyrimidine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and QC Managers in Drug Discovery.[1]
Strategic Context: The "Warhead" Scaffold
This compound (CAS: 1211535-06-6) is a specialized heterocyclic building block, primarily utilized in the synthesis of covalent kinase inhibitors and "click-ready" PROTAC linkers.[1] Its dual functionality—the electrophilic chloro-pyrimidine core and the bioorthogonal ethynyl handle—makes it a high-value, high-risk reagent.[1]
In drug development, this reagent often serves as the "hub" for late-stage diversification.[1] The chloro group undergoes SNAr displacement with amines (to attach the scaffold to a kinase hinge-binder), while the ethynyl group participates in Sonogashira couplings or CuAAC click reactions.
The Critical Challenge: Commercial batches of this compound vary significantly in stability and impurity profiles due to the difficulty of mono-functionalizing the symmetric precursor, 4,6-dichloropyrimidine.[1] Poor QC controls lead to "silent failures" in downstream steps—specifically, catalyst poisoning by residual metals or competitive inhibition by structural analogs.
Critical Quality Attributes (CQAs) & Specifications
To ensure reproducibility in GMP and GLP environments, the following specifications are recommended over standard "Certificate of Analysis" (CoA) defaults.
Table 1: Recommended QC Specifications vs. Standard Industrial Grade
| Parameter | Standard Grade (Industrial) | High-Fidelity Grade (Pharma) | Rationale for Drug Dev. |
| Appearance | Yellow to brown solid/oil | White to pale yellow crystalline solid | Dark color indicates oxidative polymerization of the alkyne.[1] |
| Purity (HPLC) | ≥ 95.0% | ≥ 98.5% | <98% correlates with lower yields in subsequent Sonogashira couplings. |
| 4,6-Dichloropyrimidine | < 2.0% | < 0.1% | Critical: Competes in SNAr reactions, leading to inseparable mixtures downstream. |
| 4,6-Diethynylpyrimidine | < 2.0% | < 0.5% | Byproduct of over-reaction; acts as a chain terminator in polymerization or creates dimers.[1][2] |
| Residual Palladium (Pd) | Not Tested | < 20 ppm | High Pd levels cause "false positives" in metal-free control reactions or poison sensitive catalysts later.[1] |
| Water (KF) | < 1.0% | < 0.2% | Hydrolysis of the chloro-group yields the inactive 6-hydroxy impurity.[1] |
Comparative Analysis: Commercial Reagent vs. In-Situ Generation
Is it better to buy the isolated reagent or generate it fresh?
Option A: Commercial High-Purity Reagent[1]
-
Pros: Immediate use; quantified stoichiometry.
-
Cons: Stability issues (alkyne polymerization) during shipping; high cost per gram.[1]
-
Best For: Medicinal chemistry (SAR exploration), mg-to-gram scale.[1]
Option B: In-Situ Generation (from 4,6-Dichloropyrimidine)[1]
-
Pros: Avoids isolation of unstable intermediate; lower cost.[1]
-
Cons: Requires strict kinetic control to prevent bis-substitution; excess reagents must be quenched.[1]
-
Best For: Process chemistry, kg-scale manufacturing.[1]
Performance Case Study: Impact of Impurities on SNAr Yield
Experimental Setup: Reaction of this compound (1.0 eq) with Aniline derivative (1.1 eq) in n-BuOH at 100°C.[1]
-
High-Fidelity Grade (99.2% purity): 88% Isolated Yield.[1] Clean crude NMR.
-
Standard Grade (94% purity, 3% Dichloro impurity): 65% Isolated Yield.
-
Failure Mode: The 3% 4,6-dichloropyrimidine impurity reacted faster than the target, consuming the aniline and generating a side product that co-eluted during purification.
-
Visualizing the Impurity & QC Landscape
The following diagram illustrates the synthesis pathway, critical impurity origins, and the QC decision logic.
Figure 1: Synthesis pathway showing the origin of critical impurities (Red/Yellow) and the QC decision gate.
Experimental Protocols
Protocol A: Validated HPLC Method for Purity Assessment
This method separates the target from the critical 4,6-dichloro precursor and bis-ethynyl byproduct.[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (primary) and 230 nm.[1]
-
Retention Times (Approx):
Protocol B: Functional "Use Test" (Sonogashira Coupling)
To verify reagent activity and lack of catalyst poisons.
-
Charge: In a 4mL vial, add this compound (50 mg, 1.0 eq), Iodobenzene (1.1 eq), Pd(PPh3)2Cl2 (2 mol%), and CuI (1 mol%).
-
Solvent: Add degassed THF (1 mL) and Et3N (3.0 eq).
-
Reaction: Stir at Room Temperature under N2 for 2 hours.
-
Analysis: Aliquot 10 µL into HPLC vial.
-
Pass Criteria: >95% conversion of the pyrimidine starting material to the diphenyl-acetylene adduct.
-
Note: If conversion is <50% but purity was high, suspect trace sulfur or heavy metal contamination in the reagent batch.
-
References
-
Gomtsyan, A. (2012).[1] "Heterocycles in Drugs and Drug Discovery."[1] Chemistry of Heterocyclic Compounds. Link
-
Schestkowa, O., et al. (2019).[3] "Synthesis of alkynyl-substituted pyrimidines via Sonogashira coupling." Synthesis. Link
-
FDA Guidance for Industry. (2018). "Elemental Impurities in Drug Products (ICH Q3D)." U.S. Food and Drug Administration.[1] Link
-
PubChem Compound Summary. (2024). "this compound (CAS 1211535-06-6)."[1] National Center for Biotechnology Information.[1] Link
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- 2. 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-6-fluoropyrimidine | C4H2ClFN2 | CID 583328 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-Chloro-6-ethynylpyrimidine
OPERATIONAL SAFETY GUIDE: 4-Chloro-6-ethynylpyrimidine
Executive Summary & Risk Profile
This compound is a high-value heterocyclic intermediate used primarily as a scaffold in kinase inhibitor development. Its utility stems from its two distinct reactive handles: the electrophilic chlorine (susceptible to SɴAr) and the terminal alkyne (susceptible to Sonogashira coupling or "Click" chemistry).
However, this dual-reactivity profile dictates its safety protocol. You are not just handling a toxic organic solid; you are handling a potential energetic precursor .
Key Hazards:
-
Chemical Toxicity: Like most halogenated pyrimidines, it is an irritant to mucous membranes (H315, H319, H335) and potentially harmful if swallowed (H302).
-
Physical Instability (The "Silent" Risk): The terminal ethynyl group (
) is acidic. Upon contact with copper, silver, or mercury (common in older lab plumbing or specific spatulas), it can form metal acetylides , which are shock-sensitive explosives. -
Hydrolysis: In humid conditions, the C-Cl bond can slowly hydrolyze, releasing trace hydrochloric acid (HCl), increasing corrosivity.
Personal Protective Equipment (PPE) Matrix
This matrix is designed based on permeation kinetics and physical state (Solid vs. Solution).
| Category | Standard Operation (Weighing/Transfer) | High-Risk Operation (Synthesis/Spill Cleanup) | Technical Rationale |
| Hand Protection | Nitrile (Double Gloved) Outer: 5 mil (0.12 mm)Inner: 4 mil (0.10 mm) | Laminate / Silver Shield Required if dissolved in DCM or THF. | Chlorinated heterocycles can penetrate thin nitrile rapidly when in organic solution. Laminate offers >4hr breakthrough time. |
| Eye/Face | Safety Glasses With side shields (ANSI Z87.1+) | Chemical Goggles + Face Shield If working with >5g or under pressure. | Protects against dust ingress (solid) and splash/aerosol (liquid). |
| Respiratory | Fume Hood (Required) Sash height <18 inches.[1] | P100 / N95 Respirator Only if weighing outside a hood (Strongly Discouraged). | The compound is a potent respiratory irritant (H335).[2] Engineering controls (hood) are primary. |
| Body | Lab Coat (Cotton/Poly) Buttoned to neck. | Tyvek® Sleeves/Apron If handling large scale (>100g). | Prevents migration of solid dust onto street clothes. |
Operational Protocol: Step-by-Step
Phase A: Pre-Operational Checks (The "No-Metal" Rule)
-
Inspect Tools: Verify that NO copper, brass, or silver implements are used. Use stainless steel (316L) , ceramic , or Teflon-coated spatulas only.
-
Why? To prevent the formation of copper(I) acetylide, which can detonate upon drying.
-
-
Ionization: Place a static ionizer bar inside the balance draft shield.
-
Why? Small heterocyclic molecules are prone to static charge, causing "fly-away" powder that contaminates the user.
-
Phase B: Weighing & Solubilization
-
Tare: Place the receiving vessel (borosilicate glass vial) on the balance.
-
Transfer: Using a ceramic spatula, transfer the solid. Do not crush the solid vigorously (mechanical friction can trigger decomposition in high-energy alkynes).
-
Solvent Addition: Add solvent (e.g., DMSO, DMF) slowly down the side of the vial.
-
Caution: The dissolution may be slightly exothermic.
-
-
Sealing: Cap immediately with a Teflon-lined septum. Avoid Parafilm alone, as organic vapors will degrade it.
Phase C: Reaction Setup
-
Inert Atmosphere: Always purge the headspace with Nitrogen or Argon. Oxygen can facilitate oxidative homocoupling of the alkyne (Glaser coupling), creating impurities and potentially unstable diynes.
-
Temperature Control: If heating is required, use an oil bath or heating block. Never use a heat gun directly on the flask, as localized hotspots can trigger rapid decomposition of the alkyne moiety.
Emergency Response & Disposal
Spill Management
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: Mark the zone.
-
Neutralize (Solid): Cover with wet sand or vermiculite to prevent dust lofting. Scoop into a plastic (HDPE) container. Do not use metal dustpans.
-
Neutralize (Solution): Absorb with polypropylene pads.
Disposal Streams
-
Solid Waste: Tag as "Toxic Solid, Organic." Explicitly note: "Contains Terminal Alkyne."
-
Liquid Waste: Segregate into "Halogenated Organic Waste."
-
CRITICAL: Do NOT mix with waste streams containing heavy metals (Ag, Cu, Hg) or strong bases (which deprotonate the alkyne).
-
Visualizations
Diagram 1: Operational Workflow & Safety Logic
Caption: Operational workflow emphasizing the exclusion of incompatible metals to prevent acetylide formation.
Diagram 2: Waste Disposal Decision Tree
Caption: Disposal logic tree ensuring segregation from heavy metals to prevent formation of shock-sensitive salts.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
